OPN expression inhibitor 1
Description
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Properties
Molecular Formula |
C25H33N3O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole |
InChI |
InChI=1S/C25H33N3O5/c1-16-9-10-21-17(2)22(30-23-25(21)20(16)11-12-24(3,31-23)32-33-25)29-15-19-14-28(27-26-19)13-18-7-5-4-6-8-18/h4-8,14,16-17,20-23H,9-13,15H2,1-3H3/t16-,17-,20+,21+,22?,23-,24-,25-/m1/s1 |
InChI Key |
QRKZWJMHZFFVGH-UOXUIGFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: OPN Expression Inhibitor 1 (Compound 11)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteopontin (B1167477) (OPN), a secreted phosphoprotein, is a key regulator in a multitude of pathological processes, including tumor progression, metastasis, and inflammation. Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. OPN Expression Inhibitor 1, also known as Compound 11, is a novel small molecule identified as a potent downregulator of OPN expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on OPN expression, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Introduction
This compound is a synthetic compound characterized as a DHA (dihydroartemisinin) ether derivative containing a 1,2,3-triazole ring.[1] It has demonstrated significant potential as an anti-cancer agent by specifically targeting the expression of osteopontin, a critical factor in breast cancer progression and metastasis.[1] This document aims to consolidate the available technical information on this compound, providing a detailed resource for researchers in the fields of oncology and drug development.
Mechanism of Action
This compound functions by downregulating the expression of osteopontin at the protein level. The precise upstream molecular target and the exact mechanism by which it suppresses OPN gene transcription or protein translation are still under investigation. However, its activity has been confirmed in metastatic breast cancer cell lines.
Downregulation of Osteopontin Expression
Studies have shown that this compound effectively reduces the levels of OPN protein in MDA-MB-435 human breast cancer cells. This inhibitory effect is dose-dependent.
Quantitative Data
The following table summarizes the quantitative data regarding the efficacy of this compound in downregulating OPN expression.
| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | OPN Protein Expression Level (Fold Change vs. Control) | Reference |
| This compound (Compound 11) | MDA-MB-435 | 50 | 24 | ~0.7 (a decrease of ~0.3 fold) | [1] |
Experimental Protocols
The following section details the key experimental protocol utilized to evaluate the effect of this compound on OPN expression.
Western Blot Analysis for OPN Expression
This protocol is used to determine the protein levels of OPN in cell lysates after treatment with this compound.
4.1.1. Cell Culture and Treatment
-
Cell Line: MDA-MB-435 (human metastatic breast cancer cell line).
-
Culture Medium: Standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with this compound at the desired concentration (e.g., 50 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
4.1.2. Protein Extraction
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.
4.1.3. Protein Quantification
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4.1.4. SDS-PAGE and Western Blotting
-
Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for osteopontin. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
4.1.5. Data Analysis
-
The intensity of the OPN protein band is quantified and normalized to the intensity of the corresponding loading control band.
-
The fold change in OPN expression in the treated samples is calculated relative to the vehicle-treated control.
Signaling Pathways and Visualizations
While the direct upstream target of this compound is not yet elucidated, its action of downregulating OPN expression will consequently impact the downstream signaling pathways that are typically activated by OPN. OPN primarily signals through cell surface receptors such as CD44 and various integrins (e.g., αvβ3), leading to the activation of several key pathways involved in cell survival, proliferation, migration, and invasion.
OPN-Mediated Signaling Pathways
The following diagram illustrates the major signaling cascades initiated by OPN binding to its receptors. The inhibition of OPN expression by this compound would lead to the suppression of these pathways.
Caption: OPN-activated signaling pathways and the inhibitory point of this compound.
Experimental Workflow for Inhibitor Screening
The general workflow for identifying and characterizing small molecule inhibitors of OPN expression is depicted below.
Caption: General experimental workflow for screening and characterizing OPN expression inhibitors.
Conclusion
This compound (Compound 11) represents a promising lead compound for the development of therapeutics targeting OPN-driven pathologies, particularly metastatic breast cancer. Its ability to downregulate OPN expression has been demonstrated, although further studies are required to fully elucidate its molecular mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings. The information provided in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this novel OPN expression inhibitor.
References
OPN Expression Inhibitor 1: A Technical Overview of its Role in Modulating Osteopontin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteopontin (B1167477) (OPN), a secreted phosphoprotein, is a crucial mediator in numerous pathological processes, including tumor progression, metastasis, and inflammation. Its overexpression is correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. "OPN expression inhibitor 1," a novel 1,2,3-triazole tethered 1,2,4-trioxane (B1259687) compound, has emerged as a potential anti-cancer agent through its ability to downregulate OPN expression. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, its effects on osteopontin signaling pathways, and the experimental methodologies used for its characterization. While detailed information from the primary research publication remains limited, this document synthesizes available data to support further investigation and drug development efforts.
Introduction to Osteopontin (OPN) and its Signaling Pathways
Osteopontin is a multifaceted protein that interacts with several cell surface receptors, primarily CD44 and various integrins (e.g., αvβ3), to activate a cascade of downstream signaling pathways. These pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, are integral to cell survival, proliferation, migration, and invasion. In cancer, the aberrant activation of these pathways by OPN contributes significantly to the malignant phenotype.
This compound: Compound Profile
"this compound" (also referred to as Compound 11 in primary literature) is a synthetic small molecule characterized as a 1,2,3-triazole tethered 1,2,4-trioxane.[1] Its primary reported activity is the inhibition of OPN expression in cancer cells, suggesting its potential as a therapeutic agent to counteract OPN-driven pathologies.
Table 1: Compound Identification
| Property | Value |
| Compound Name | This compound |
| Synonym | Compound 11 |
| CAS Number | 2257492-95-6 |
| Molecular Formula | C25H33N3O5 |
| Molecular Weight | 455.55 g/mol |
| Chemical Class | 1,2,3-Triazole tethered 1,2,4-trioxane |
Quantitative Data on Biological Activity
The primary quantitative data available for this compound demonstrates its efficacy in a human breast cancer cell line.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Concentration | Treatment Duration | Effect on OPN Expression | Reference |
| MDA-MB-435 | 50 µM | 24 hours | ~0.3-fold decrease | [2] |
Note: Further dose-response studies and IC50/EC50 values for OPN expression inhibition are not publicly available at this time.
Postulated Mechanism of Action and Effects on Signaling
While the precise molecular target of this compound has not been explicitly detailed in available literature, research on a structurally similar 1,2,4-trioxane trimer from the same research group provides insights into a potential mechanism. This related compound was found to modulate the MAPK signaling pathway.[3] It is therefore hypothesized that this compound may exert its effects by interfering with upstream regulators of OPN transcription or translation, potentially through the MAPK/ERK pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on standard laboratory practices. Specific details from the primary research may vary.
Cell Culture
-
Cell Line: MDA-MB-435 (human breast cancer).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for OPN Expression
This protocol outlines the general steps for assessing OPN protein levels.
Quantitative Real-Time PCR (qPCR) for OPN mRNA Expression
This protocol would be used to determine if the inhibitor affects OPN at the transcriptional level.
-
1. Cell Treatment and RNA Extraction: Treat MDA-MB-435 cells as described above. Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
2. RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
3. cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
4. qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the human OPN gene (SPP1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
5. Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in OPN mRNA expression in treated versus untreated cells.
Cell Viability Assay (e.g., MTT or WST-1 Assay)
This assay is crucial to determine if the observed decrease in OPN expression is due to a specific inhibitory effect or general cytotoxicity.
-
1. Cell Seeding: Seed MDA-MB-435 cells in a 96-well plate at a predetermined density.
-
2. Compound Treatment: After cell adherence, treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
3. Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
4. Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
5. Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. This data can be used to determine the IC50 for cytotoxicity.
Conclusion and Future Directions
"this compound" represents a promising starting point for the development of therapeutics targeting the OPN signaling axis. The available data confirms its ability to reduce OPN expression in a relevant cancer cell line. However, to advance this compound or its analogs towards clinical consideration, several critical knowledge gaps must be addressed:
-
Comprehensive Dose-Response Analysis: Elucidation of the IC50 for OPN inhibition is paramount.
-
Mechanism of Action Studies: Identifying the direct molecular target and confirming the downstream effects on signaling pathways (e.g., MAPK, PI3K/Akt) are crucial next steps.
-
Selectivity and Off-Target Effects: A thorough investigation of the inhibitor's effects on other genes and proteins is necessary.
-
In Vivo Efficacy: Preclinical studies in animal models of cancer are required to assess the therapeutic potential of this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor is essential for drug development.
Further research focused on these areas will be instrumental in determining the true therapeutic value of this compound and its derivatives.
References
- 1. 1,2,3-Triazole tethered 1,2,4-trioxanes: Studies on their synthesis and effect on osteopontin expression in MDA-MB-435 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,2,3-Triazole tethered 1,2,4‑trioxane trimer induces apoptosis in metastatic cancer cells and inhibits their proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of OPN Expression Inhibitor 1 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteopontin (B1167477) (OPN), a secreted phosphoprotein, is a pivotal player in the tumor microenvironment, driving cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in numerous malignancies. Consequently, the inhibition of OPN presents a compelling strategy for anticancer drug development. This technical guide focuses on "OPN expression inhibitor 1," a novel small molecule identified as a downregulator of OPN expression. We consolidate the current understanding of its mechanism, present available quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling networks involved. This document serves as a comprehensive resource for researchers investigating OPN-targeted cancer therapies.
Introduction: Osteopontin in Cancer Pathophysiology
Osteopontin is a matricellular protein that, upon secretion into the tumor microenvironment, engages with cell surface receptors, primarily integrins (such as αvβ3) and CD44. This interaction triggers a cascade of intracellular signaling pathways that are fundamental to the hallmarks of cancer.[1][2]
Key OPN-activated signaling pathways include:
-
PI3K/Akt Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[3]
-
MAPK/ERK Pathway: Stimulates cell growth, proliferation, and differentiation.[3]
-
NF-κB Signaling: A central regulator of inflammation, cell survival, and immune responses, often hijacked by cancer cells to promote their growth and survival.
-
JAK/STAT Pathway: Involved in the regulation of cell proliferation, differentiation, and apoptosis.[1]
-
Focal Adhesion Kinase (FAK)/Src Signaling: Crucial for cell migration, invasion, and adhesion.
The culmination of this signaling activity enhances tumor cell proliferation, migration, invasion, and angiogenesis, while also contributing to the development of chemoresistance.[4][5] Given its multifaceted role in promoting malignancy, the inhibition of OPN function or expression is an area of intense research.
This compound: A Profile
"this compound" (CAS No. 2257492-95-6) is a novel compound identified for its potential to suppress Osteopontin expression at the cellular level.[3] It is characterized as a 1,2,3-triazole tethered 1,2,4-trioxane, derived from dihydroartemisinin (B1670584) (DHA).[1][2] The initial research leading to its identification focused on the synthesis of a series of such compounds and their subsequent screening for effects on OPN expression in a highly metastatic breast cancer cell line.[1]
While the primary reported activity of this compound is the downregulation of OPN, this action is hypothesized to translate into anti-proliferative and anti-metastatic effects, given the critical role of OPN in these processes.[6]
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that, to date, the published data primarily focuses on the direct effect on OPN expression rather than on cell proliferation metrics such as IC50 values.
| Compound Name | Cell Line | Treatment | Parameter Measured | Result | Source |
| This compound (Compound 11) | MDA-MB-435 (Human Breast Cancer) | 50 µM for 24 hours | Osteopontin (OPN) Protein Expression | Decreased OPN expression by approximately 0.3-fold compared to control. | [3] |
Note: The data is based on information provided by the commercial supplier MedchemExpress, referencing the primary literature by Pasupuleti BG, et al.[3] Further direct studies on cell viability and proliferation are required to establish a dose-response relationship for anti-proliferative effects.
Key Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of this compound. The following sections provide standardized, representative methodologies for the key assays required to characterize the inhibitor's effects on cancer cells.
These protocols are based on established laboratory techniques and the specific context of the original research. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
This protocol is for the maintenance of the MDA-MB-435 cell line, which is known to express high levels of OPN.[7]
-
Cell Line Maintenance: Culture MDA-MB-435 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Experiment: For a typical 6-well plate experiment, seed 2.5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 60-70% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For a 50 µM final concentration, dilute the stock solution in fresh culture medium. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired time course (e.g., 24 hours for protein expression analysis).
Western Blotting for Osteopontin Expression
This protocol details the detection of OPN protein levels in cell lysates following treatment with the inhibitor.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against human Osteopontin (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software such as ImageJ to quantify the relative OPN protein levels, normalized to the loading control.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed MDA-MB-435 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This data can be used to determine the IC50 value of the inhibitor.
Visualizing the Molecular Landscape
Diagrams are essential tools for conceptualizing the complex biological processes involved. The following visualizations were created using Graphviz (DOT language) to illustrate key pathways and workflows.
Osteopontin Signaling Pathways in Cancer
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of osteopontin in the pathophysiology of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuI/l-proline catalyzed click reaction in glycerol for the synthesis of 1,2,3-triazoles [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Effects of OPN Expression Inhibitor 1 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of inhibiting Osteopontin (B1167477) (OPN) expression on gene regulation, with a specific focus on the compound identified as "OPN expression inhibitor 1". OPN, a secreted phosphoprotein encoded by the SPP1 gene, is a key player in a multitude of physiological and pathological processes, including bone mineralization, immune responses, and cancer progression.[1][2][3] Its overexpression is frequently associated with tumor growth, metastasis, and a poor prognosis in various cancers.[4][5] Consequently, the inhibition of OPN expression presents a promising therapeutic strategy.
This compound: A Profile
This compound is a docosahexaenoic acid (DHA) ether derivative characterized by a 1,2,3-triazole ring.[6] It has been identified as an effective inhibitor of OPN expression and is under investigation for its potential as an anti-cancer agent, particularly in preventing breast cancer metastasis.[6][7][8]
Quantitative Effect on OPN Expression:
Experimental data has demonstrated that this compound can significantly reduce the expression of its target.
| Cell Line | Treatment Concentration | Treatment Duration | Fold Change in OPN Expression | Reference |
| MDA-MB-435 | 50 µM | 24 hours | ~0.3 | [9] |
Broader Effects of OPN Inhibition on Gene Expression
While specific data on the wide-ranging effects of "this compound" on the transcriptome is limited, studies utilizing RNA interference (siRNA) to silence the SPP1 gene offer valuable insights into the downstream consequences of OPN inhibition. These studies reveal that the reduction of OPN levels can trigger significant changes in the expression of genes involved in key cancer-related pathways.
Table of Gene Expression Changes Following OPN Silencing:
The following table summarizes the observed changes in the expression of various genes in melanoma cells following siRNA-mediated knockdown of OPN.
| Gene | Protein Product | Cellular Function | Change in Expression | Reference |
| EGFR | Epidermal Growth Factor Receptor | Proliferation, survival | Decreased | [10] |
| TNC | Tenascin C | Cell adhesion, migration | Altered | [10] |
| BIRC5 | Survivin | Inhibition of apoptosis | Altered | [10] |
| LGALS3 | Galectin-3 | Cell adhesion, apoptosis | Altered | [10] |
| ENO2 | Enolase 2 | Glycolysis, cell metabolism | Altered | [10] |
Further studies in breast cancer models have shown that modulating OPN expression can also affect genes directly involved in metastasis.
| Gene | Protein Product | Cellular Function | Change in Expression | Reference |
| MMP2 | Matrix Metalloproteinase-2 | Extracellular matrix degradation, invasion | Down-regulated | [4] |
| PLAU | Urokinase Plasminogen Activator (uPA) | Extracellular matrix degradation, invasion | Down-regulated | [4] |
These findings collectively suggest that inhibiting OPN expression, whether through a small molecule like this compound or via genetic methods, can orchestrate a network of gene expression changes that collectively suppress tumor progression and metastasis.[4][10][11]
Signaling Pathways and Transcriptional Regulation of OPN
The expression of the SPP1 gene is tightly controlled by a variety of transcription factors.[1][12] Understanding this regulation is key to comprehending how OPN inhibitors may function.
Caption: Transcriptional regulation of the OPN gene.
Once expressed, OPN protein functions as a cytokine, binding to cell surface receptors like CD44 and integrins to activate downstream signaling cascades that drive cancer progression.[2][13][14]
Caption: OPN-mediated signaling pathways in cancer.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced literature for studying the effects of OPN inhibition.
4.1 Cell Culture and Treatment with this compound
-
Cell Seeding: Plate human breast cancer cells (e.g., MDA-MB-435) in appropriate culture medium and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[6] Further dilute the stock solution in culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Treatment: Once cells reach 70-80% confluency, replace the medium with the inhibitor-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
4.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a thermal cycler with SYBR Green or TaqMan probes for the genes of interest (SPP1, EGFR, MMP2, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
References
- 1. Osteopontin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Osteopontin Gene Expression Determines Spontaneous Metastatic Performance of Orthotopic Human Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | anti-cancer | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pathology & Oncology Research | Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells [por-journal.com]
- 11. Osteopontin induces multiple changes in gene expression that reflect the six "hallmarks of cancer" in a model of breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of the human osteopontin promoter: functional analysis and DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteopontin Stimulates Preneoplastic Cellular Proliferation Through Activation of the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: OPN Expression Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPN Expression Inhibitor 1, also identified as Compound 11 in seminal research, is a novel synthetic compound recognized for its potential in oncology, specifically in mitigating breast cancer cell metastasis.[1] This molecule is a 1,2,3-triazole conjugated 1,2,4-trioxane (B1259687) derivative, designed to specifically inhibit the expression of Osteopontin (B1167477) (OPN).[1] OPN is a secreted phosphoprotein that is overexpressed in numerous cancers and is correlated with tumor progression and metastasis. Therefore, inhibitors of OPN expression are of significant interest in the development of new anti-cancer therapeutics. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental protocols, and quantitative data based on foundational studies.
Core Compound Details
| Property | Value |
| Compound Name | This compound (Compound 11) |
| Chemical Class | 1,2,3-Triazole tethered 1,2,4-trioxane |
| Mechanism of Action | Inhibition of Osteopontin (OPN) expression |
| Therapeutic Potential | Anti-breast cancer cell metastasis |
| CAS Number | 2257492-95-6 |
| Molecular Formula | C₂₅H₃₃N₃O₅ |
| Molecular Weight | 455.55 g/mol |
Quantitative Data
The primary quantitative assessment of this compound's efficacy is derived from in vitro studies on the human breast cancer cell line MDA-MB-435, which is known for its metastatic potential.
| Cell Line | Compound | Concentration | Treatment Duration | Outcome | Reference |
| MDA-MB-435 | This compound (Compound 11) | 50 µM | 24 hours | ~70% reduction in OPN protein expression (decreased to ~0.3 fold of control) | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature for this compound.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MDA-MB-435.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
-
Treatment Protocol: For experimental assays, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 50 µM) or vehicle control (e.g., DMSO). Cells are then incubated for the specified duration (e.g., 24 hours) before harvesting for analysis.
Western Blot Analysis for OPN Expression
This protocol is designed to quantify the protein level of OPN in cell lysates.
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for OPN, diluted in blocking buffer. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed multiple times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry: The intensity of the OPN band is quantified using densitometry software and normalized to the intensity of the loading control band to determine the relative OPN expression.
Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of OPN Expression Inhibition
While the precise signaling pathway targeted by this compound has not been fully elucidated in the primary literature, the general mechanisms of OPN expression in cancer cells involve several key signaling pathways. OPN expression is known to be regulated by pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. It is hypothesized that this compound may interfere with one or more of these pathways to suppress OPN transcription and translation.
Caption: Hypothesized signaling pathways regulating OPN expression and the potential points of intervention for this compound.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a laboratory setting.
Caption: Standard experimental workflow for assessing the in vitro efficacy of this compound.
References
early research on "OPN expression inhibitor 1" efficacy
An In-depth Technical Guide to the Early Efficacy of OPN Expression Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteopontin (B1167477) (OPN), a secreted phosphoprotein, is a key modulator in various physiological and pathological processes, including immune responses, inflammation, and tumorigenesis. Its overexpression has been correlated with poor prognosis in several cancers, particularly in promoting tumor progression and metastasis.[1][2] "this compound," also identified as Compound 11, has emerged as a promising small molecule for targeting this pathway.[1][2][3] This technical guide provides a comprehensive overview of the early-stage research on the efficacy of this inhibitor, focusing on its impact on cancer cells and in inflammatory models.
Quantitative Efficacy Data
The primary early evaluation of "this compound" focused on its ability to modulate OPN expression in a human breast cancer cell line. Subsequent studies have explored its efficacy in an in vivo model of sepsis-associated lung injury.
Table 1: In Vitro Efficacy in MDA-MB-435 Human Breast Cancer Cells
| Parameter | Concentration | Duration | Result | Reference |
| OPN Protein Expression Inhibition | 50 µM | 24 hours | ~70% reduction | [4] |
Table 2: In Vivo Efficacy in a Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
| Parameter | Treatment Group | Control Group (Vehicle) | Result | p-value | Reference |
| Survival Rate | This compound | PBS | Increased survival | 0.0015 | [5] |
| Serum IL-6 (pg/ml) | 125.1 ± 160.5 | 661.5 ± 513.3 | Significant reduction | <0.05 | [5] |
| Serum TNF-α (pg/ml) | 25.52 ± 9.279 | 158.2 ± 86.98 | Significant reduction | <0.05 | [5] |
| Serum IL-1β (pg/ml) | 25.25 ± 1.541 | 33.41 ± 3.282 | Significant reduction | <0.05 | [5] |
| Lung Dry/Wet Ratio (%) | 21.85 ± 0.7329 | 20.18 ± 0.7485 | Significant increase | 0.0065 | [5] |
Experimental Protocols
In Vitro OPN Expression Assay
1. Cell Culture and Treatment:
-
Cell Line: MDA-MB-435 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing "this compound" at a final concentration of 50 µM or vehicle control (DMSO). Cells were incubated for 24 hours.[4]
2. Western Blot Analysis for OPN Expression:
-
Cell Lysis: After treatment, cells were washed with ice-cold Phosphate Buffered Saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with a primary antibody against OPN overnight at 4°C.
-
The membrane was then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control, such as β-actin or GAPDH, was probed simultaneously to ensure equal protein loading.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.
In Vivo Sepsis Model (Cecal Ligation and Puncture)
1. Animal Model:
-
Species: C57BL/6 mice.
-
Procedure: Mice were anesthetized, and a midline laparotomy was performed to expose the cecum. The cecum was ligated below the ileocecal valve and punctured once with a needle. A small amount of fecal content was extruded. The cecum was repositioned, and the abdominal incision was closed. Sham-operated animals underwent the same procedure without ligation and puncture.[5]
2. Inhibitor Administration:
-
Formulation: "this compound" was dissolved in PBS.
-
Dosage and Route: 50 µg of the inhibitor in 100 µl of PBS was administered via tail vein injection. The control group received an equal volume of PBS.[5]
3. Efficacy Assessment:
-
Survival Monitoring: The survival of the mice was monitored over a specified period.
-
Cytokine Analysis: At a predetermined endpoint (e.g., 24 hours post-CLP), blood was collected, and serum levels of IL-6, TNF-α, and IL-1β were measured using ELISA kits.[5]
-
Lung Edema Assessment: Lungs were harvested, and the wet weight was recorded. The lungs were then dried in an oven until a constant weight was achieved (dry weight). The dry/wet weight ratio was calculated as an indicator of pulmonary edema.[5]
Signaling Pathways and Visualizations
The primary mechanism of "this compound" is the direct inhibition of Osteopontin expression. The downstream effects observed in the sepsis model are likely a consequence of reduced OPN-mediated inflammation. OPN is known to activate pro-inflammatory signaling pathways, including the NF-κB pathway, leading to the production of inflammatory cytokines. In macrophages, OPN has been implicated in activating the inflammasome, a key component of the innate immune response that leads to the maturation and secretion of IL-1β via caspase-1.
Caption: Workflow for in vitro evaluation of this compound.
References
Unveiling the Biological Activity of OPN Expression Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteopontin (B1167477) (OPN) is a secreted phosphoprotein that is overexpressed in numerous cancers and has been implicated in tumor progression, metastasis, and angiogenesis. Its role as a key signaling molecule in the tumor microenvironment makes it a compelling target for anticancer therapies. "OPN expression inhibitor 1," a novel compound identified for its potential to modulate OPN levels, presents a promising avenue for research and development. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols. Furthermore, this document illustrates the key signaling pathways associated with OPN and the experimental workflow for assessing OPN expression, providing a foundational resource for researchers in the field.
Introduction to this compound
"this compound" (also referred to as Compound 11 in primary literature) is a synthetic small molecule characterized as a 1,2,3-triazole tethered 1,2,4-trioxane (B1259687).[1] It has been identified as an inhibitor of osteopontin (OPN) expression and is being investigated for its potential anti-metastatic activity in breast cancer.[1]
Chemical Properties:
| Property | Value |
| CAS Number | 2257492-95-6 |
| Molecular Formula | C25H33N3O5 |
| Molecular Weight | 455.55 g/mol |
Quantitative Data
The primary biological activity of this compound documented to date is its ability to reduce the expression of osteopontin in a human breast cancer cell line.
| Cell Line | Compound | Concentration | Incubation Time | Effect on OPN Expression | Assay | Reference |
| MDA-MB-435 | This compound | 50 µM | 24 hours | ~0.3-fold decrease | Western Blot | [1] |
Mechanism of Action
The precise mechanism by which this compound suppresses the expression of osteopontin has not been fully elucidated. However, based on its chemical structure, a plausible mechanism can be hypothesized. The molecule is a hybrid of a 1,2,4-trioxane and a 1,2,3-triazole moiety. Both of these heterocyclic structures are known to possess anticancer properties and can influence various cellular signaling pathways.
-
1,2,4-Trioxane Moiety: The 1,2,4-trioxane ring system is the key pharmacophore in the antimalarial drug artemisinin (B1665778) and its derivatives, which are also known to exhibit anticancer activity. The endoperoxide bridge within the trioxane (B8601419) ring is thought to be crucial for its biological effects, which can include the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules. These activities can modulate various signaling pathways, including those that regulate gene expression.
-
1,2,3-Triazole Moiety: 1,2,3-triazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and angiogenesis. Some triazole-containing compounds can also influence transcription factors and signaling pathways that are involved in the regulation of OPN expression, such as the PI3K/Akt and MAPK pathways.
It is therefore likely that this compound exerts its effect by modulating one or more of the signaling pathways that control the transcription of the OPN gene (SPP1).
Osteopontin-Mediated Signaling Pathways
Osteopontin exerts its pleiotropic effects by binding to cell surface receptors, primarily integrins (such as αvβ3) and CD44. This interaction triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, migration, and invasion. The inhibition of OPN expression by "this compound" is expected to attenuate these oncogenic signaling pathways.
Caption: OPN-mediated signaling pathways in cancer.
Experimental Protocols
The following is a detailed protocol for the Western Blot analysis used to quantify the inhibition of OPN expression by "this compound" in MDA-MB-435 cells. This protocol is based on standard Western Blotting procedures and the information available from the primary research.
Cell Culture and Treatment
-
Cell Line: MDA-MB-435 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed MDA-MB-435 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of "this compound" in DMSO.
-
Treat the cells with a final concentration of 50 µM "this compound" in fresh culture medium. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for 24 hours.
-
Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of total protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human Osteopontin (e.g., mouse anti-human OPN monoclonal antibody) diluted in the blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The expression of OPN is normalized to the loading control.
Caption: Workflow for Western Blot analysis of OPN expression.
Conclusion and Future Directions
"this compound" has demonstrated the ability to reduce the expression of osteopontin in a breast cancer cell line, highlighting its potential as a tool for cancer research and a lead compound for drug development. The data, while preliminary, provides a strong rationale for further investigation.
Future studies should focus on:
-
Dose-response and time-course studies: To determine the optimal concentration and duration of treatment for maximal OPN inhibition.
-
Mechanism of action studies: To elucidate the specific signaling pathways and transcription factors that are modulated by the inhibitor to suppress OPN expression.
-
In vitro functional assays: To assess the impact of OPN inhibition by this compound on cancer cell proliferation, migration, invasion, and apoptosis.
-
In vivo efficacy studies: To evaluate the anti-tumor and anti-metastatic potential of "this compound" in preclinical animal models of breast cancer.
-
Selectivity and off-target effects: To characterize the broader pharmacological profile of the compound.
This technical guide serves as a foundational document for researchers initiating studies on "this compound." The provided data and protocols will facilitate the design and execution of experiments aimed at further characterizing the biological activity and therapeutic potential of this promising compound.
References
Methodological & Application
Application Notes and Protocols: OPN Expression Inhibitor 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Osteopontin (OPN), a secreted phosphoprotein, is overexpressed in numerous cancers and plays a pivotal role in tumor progression, metastasis, and chemoresistance.[1][2] It mediates its effects through various cell surface receptors, including CD44 and integrins, activating downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.[3][4][5] These pathways are crucial for cell survival, proliferation, invasion, and angiogenesis.[3][6] OPN expression inhibitor 1 is a small molecule compound identified for its ability to suppress Osteopontin expression, offering a promising tool for cancer research and therapeutic development.[7][8][9] These application notes provide detailed protocols for the use of this compound in cell culture for studying its effects on cancer cells.
Product Information
| Feature | Description |
| Product Name | This compound |
| Synonym | Compound 11 |
| CAS Number | 2257492-95-6 |
| Molecular Formula | C₂₅H₃₃N₃O₅ |
| Molecular Weight | 455.55 g/mol [8][10] |
| Primary Use | Inhibition of Osteopontin (OPN) expression in cancer research.[7][8] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[8][10] |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound based on available research.
| Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| MDA-MB-435 (Human breast cancer) | 50 µM | 24 hours | Approximately 0.3-fold decrease in OPN expression. | [9] |
Signaling Pathways
Osteopontin mediates its oncogenic effects by activating a complex network of intracellular signaling pathways. This compound, by reducing OPN levels, is expected to downregulate these pro-survival and pro-metastatic signals.
Caption: OPN-activated signaling pathways in cancer cells.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 4.56 mg of the inhibitor in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Sonication may be used to aid dissolution.[9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
General Cell Culture and Treatment Protocol
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-435)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in complete culture medium. For example, to make a 50 µM working solution, dilute the stock 1:200 in medium.
-
Include a vehicle control by preparing medium with the same final concentration of DMSO as the highest concentration of the inhibitor used.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).[9]
-
After incubation, proceed with downstream analysis such as cell viability assays, protein extraction for Western blot, or RNA extraction for qPCR.
Caption: Workflow for cell-based experiments with the inhibitor.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of the inhibitor on cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Following the treatment protocol in a 96-well plate, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for OPN Protein Expression
This protocol quantifies the change in OPN protein levels after treatment.
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against OPN
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Wash treated cells with ice-cold PBS and lyse them using RIPA buffer.[12]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[12]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[13]
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-OPN antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to normalize OPN protein levels.
Quantitative Real-Time PCR (qPCR) for OPN mRNA Expression
This protocol measures the change in OPN mRNA levels.
Materials:
-
Treated cells from a 6-well plate
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for OPN (SPP1 gene) and a housekeeping gene (e.g., GAPDH, ACTB)[14][15]
-
qPCR instrument
Protocol:
-
Wash treated cells with PBS and lyse them directly in the plate using the lysis reagent from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in a 96-well qPCR plate using SYBR Green master mix, cDNA, and specific primers for OPN and the housekeeping gene.[16]
-
Run the qPCR plate on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[16]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in OPN mRNA expression, normalized to the housekeeping gene and relative to the vehicle control.[16]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inhibitor precipitates in media | Poor solubility at the working concentration. | Prepare fresh dilutions. Ensure the final DMSO concentration is low (typically <0.5%). Sonicate the stock solution before dilution. |
| High variability in cell viability assays | Uneven cell seeding; edge effects in the plate. | Ensure a single-cell suspension before seeding. Do not use the outer wells of the 96-well plate, or fill them with PBS. |
| No change in OPN expression | Inhibitor concentration is too low; treatment time is too short; cell line is not responsive. | Perform a dose-response and time-course experiment. Check the literature for OPN expression levels in your cell line. |
| Weak or no signal in Western blot | Insufficient protein loaded; poor antibody quality; inefficient transfer. | Increase protein load. Validate the primary antibody. Check transfer efficiency with Ponceau S staining. |
Conclusion
This compound is a valuable research tool for investigating the role of Osteopontin in cancer biology. The protocols outlined in these application notes provide a framework for utilizing this inhibitor to study its effects on cell viability and OPN expression at both the protein and mRNA levels. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Osteopontin in Cancer: Mechanisms and Therapeutic Targets | MDPI [mdpi.com]
- 5. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Osteopontin in Tumor Microenvironment: A New Paradigm in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | anti-cancer | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- 15. origene.com [origene.com]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Use of OPN Expression Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: OPN expression inhibitor 1 is a small molecule inhibitor of Osteopontin (OPN) expression. As of late 2025, detailed in vivo studies for this specific compound are not widely available in public literature. The following application notes and protocols provide a general framework based on the known function of OPN, the properties of the inhibitor, and standard preclinical methodologies for evaluating novel small molecule inhibitors in vivo.[1] Researchers should conduct their own dose-response and toxicity studies to determine the optimal in vivo conditions.
I. Application Notes
Introduction to this compound
This compound is a derivative of DHA ether containing a 1,2,3-triazole ring that has been shown to inhibit the expression of Osteopontin (OPN).[2] OPN is a secreted phosphoprotein that plays a significant role in cancer progression, including metastasis, angiogenesis, and immunomodulation.[3][4] By reducing the expression of OPN, this inhibitor has potential therapeutic applications in oncology, particularly in breast cancer research.[5][6]
Mechanism of Action and Target Signaling Pathways
Osteopontin functions as a cytokine and a cell attachment protein, primarily signaling through the CD44 and αvβ3-integrin receptors.[3] The binding of OPN to these receptors can activate several downstream signaling pathways crucial for tumor progression:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and angiogenesis.[4]
-
MAPK Pathway: Involved in cell proliferation and growth.[7]
-
NF-κB Signaling: Regulates inflammation, cell survival, and angiogenesis.[8]
-
JAK/STAT Pathway: Contributes to tumor growth and progression.[4]
This compound has been observed to decrease OPN expression in MDA-MB-435 breast cancer cells in vitro.[5] The downstream effect of this inhibition is the expected attenuation of these OPN-mediated signaling pathways, leading to reduced tumor growth and metastasis.
// Nodes OPN [label="Osteopontin (OPN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptors [label="CD44 / αvβ3-Integrin\nReceptors", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K/Akt/mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK/STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TumorProgression [label="Tumor Progression\n(Proliferation, Survival,\nMetastasis, Angiogenesis)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="OPN Expression\nInhibitor 1", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges OPN -> Receptors [label=" Binds to", fontsize=8, fontcolor="#202124"]; Receptors -> PI3K; Receptors -> MAPK; Receptors -> NFkB; Receptors -> JAK_STAT;
{PI3K, MAPK, NFkB, JAK_STAT} -> TumorProgression [arrowhead=none, style=dashed, color="#5F6368"];
Inhibitor -> OPN [label=" Inhibits\nExpression", arrowhead=tee, style=dashed, color="#EA4335", fontsize=8, fontcolor="#202124"]; }
Caption: OPN Signaling and Inhibition.Animal Model Selection
The choice of animal model is critical for evaluating the in vivo efficacy of this compound.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[1] Cell lines with high OPN expression, such as MDA-MB-231 human breast cancer cells, are suitable for these studies.[3]
-
Syngeneic Models: Tumor cells from the same genetic background as an immunocompetent mouse strain are used. These models are advantageous for studying the effects of OPN inhibition on the tumor immune microenvironment.[1]
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into immunocompromised mice. PDX models can offer a more clinically relevant assessment of drug efficacy.[1]
II. Experimental Protocols
Protocol 1: Formulation and Administration
Proper formulation is key to achieving adequate bioavailability. The route of administration will depend on the inhibitor's properties and the experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh[2]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
Formulation for Intraperitoneal (i.p.) Injection: This protocol aims to create a clear solution for injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 91 mg/mL).[2]
-
To prepare a 1 mL working solution, take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.[2]
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.[2]
-
Add 500 µL of saline to reach a final volume of 1 mL.[2]
-
The solution should be prepared fresh before each use.
Formulation for Oral (p.o.) Gavage: This protocol is for creating a homogenous suspension.
-
Prepare a stock solution of this compound in DMSO (e.g., 15 mg/mL).[2]
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.[2]
-
Vortex thoroughly to create a uniform suspension.
-
Administer immediately to prevent settling.
Protocol 2: Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of the inhibitor that can be administered without causing unacceptable toxicity.
Procedure:
-
Animal Acclimation: Acclimate healthy, 6-8 week old mice (e.g., BALB/c) for at least one week.[1]
-
Group Assignment: Randomize mice into several groups (e.g., 4-5 groups, n=3-5 mice per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50 mg/kg).
-
Administration: Administer the inhibitor and vehicle daily (or as planned) for 7-14 days via the chosen route (i.p. or p.o.).
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in more than 10-15% body weight loss or other severe signs of toxicity.
Data Presentation: MTD Study
| Group | Dose (mg/kg) | Mean Body Weight Change (%) Day 7 | Clinical Signs of Toxicity |
|---|---|---|---|
| 1 (Vehicle) | 0 | +2.5% | None |
| 2 | 10 | +1.8% | None |
| 3 | 25 | -3.2% | Mild lethargy |
| 4 | 50 | -12.7% | Significant lethargy, ruffled fur |
| 5 | 100 | -21.5% | Severe toxicity, euthanasia |
Note: Data presented is hypothetical and for illustrative purposes.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical experiment to assess the anti-tumor efficacy of this compound.
Procedure:
-
Cell Culture: Culture a suitable cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of serum-free medium into the flank of each immunocompromised mouse.[9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into a vehicle control group and one or more treatment groups (n=8-10 mice per group). Doses should be at or below the determined MTD.
-
Treatment: Administer the inhibitor or vehicle according to the planned schedule (e.g., daily i.p. injection).
-
Monitoring:
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize animals if tumors become ulcerated or humane endpoints are reached.
-
Analysis: At the end of the study, excise tumors and weigh them. Tissues can be collected for further analysis (e.g., Western blot for OPN expression, immunohistochemistry).
// Nodes Start [label="Start: Novel Compound\n(this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Formulation Development\n(i.p. / p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; MTD_Study [label="Maximum Tolerated Dose\n(MTD) Study in Mice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Efficacy_Dose [label="Select Efficacy\nStudy Doses (≤MTD)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Xenograft [label="Tumor Xenograft Model\n(e.g., MDA-MB-231)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment Administration\n(Inhibitor vs. Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Study Endpoint & \nTissue Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Tumor Growth Inhibition, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Formulation; Formulation -> MTD_Study; MTD_Study -> Efficacy_Dose; Efficacy_Dose -> Xenograft; Xenograft -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; }
Caption: In Vivo Evaluation Workflow.Data Presentation: Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | 0 | 1250 ± 150 | - | +1.5% |
| Inhibitor 1 | 20 | 625 ± 95 | 50% | -2.8% |
| Inhibitor 1 | 40 | 410 ± 70 | 67% | -6.1% |
Note: Data presented is hypothetical and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Osteopontin Stimulates Preneoplastic Cellular Proliferation Through Activation of the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Intracellular and Secreted Sides of Osteopontin and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"OPN expression inhibitor 1" dosage and administration in mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information and protocols for the use of OPN Expression Inhibitor 1 in mice. This document is intended for research purposes only.
Introduction
This compound, also identified as Compound 11, is a derivative of DHA ether containing a 1,2,3-triazole ring.[1] It has been identified as an inhibitor of osteopontin (B1167477) (OPN) expression and is suggested to have potential as an anti-cancer agent, particularly in targeting breast cancer progression and metastasis.[1][2] In vitro studies have demonstrated its ability to inhibit the expression of osteopontin in MDA-MB-435 human breast cancer cells.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-435 | 50 µM | 24 hours | Decreased OPN expression by ~0.3 fold | [3] |
Table 2: In Vivo Administration (Published Study)
| Animal Model | Administration Route | Dosage | Formulation | Application | Reference |
| Mice (Experimental Stroke) | Intracalvariosseous Injection | 5 µL of 50 µM solution | 1% DMSO | Ischemia-reperfusion injury model |
Signaling Pathways
Osteopontin (OPN) is a secreted phosphoprotein that plays a crucial role in various pathological processes, including tumor progression and metastasis. It exerts its effects by binding to cell surface receptors, primarily integrins (such as αvβ3) and CD44. This interaction triggers a cascade of downstream signaling pathways that promote cancer cell adhesion, migration, invasion, proliferation, and survival.
Caption: OPN Signaling Pathway in Cancer Metastasis.
Experimental Protocols
In Vitro OPN Expression Inhibition Assay
This protocol is based on the methodology used to demonstrate the in vitro activity of this compound.[3]
Objective: To assess the effect of this compound on osteopontin expression in a cancer cell line.
Materials:
-
MDA-MB-435 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against OPN, secondary antibody, chemiluminescence substrate)
Procedure:
-
Cell Culture: Culture MDA-MB-435 cells in complete medium until they reach the desired confluency.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to a final concentration of 50 µM. Ensure the final DMSO concentration in the medium is low (e.g., <0.1%) to avoid solvent toxicity.
-
Replace the culture medium of the cells with the medium containing the inhibitor. Include a vehicle control group treated with the same concentration of DMSO.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for osteopontin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the OPN band intensity to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Administration in a Mouse Model of Experimental Stroke
The following protocol is derived from a published study utilizing this compound in a mouse model of ischemia-reperfusion injury.
Objective: To administer this compound directly to the skull bone marrow in mice.
Materials:
-
This compound
-
DMSO
-
Sterile saline or PBS
-
Hamilton syringe with a fine-gauge needle
-
Anesthesia for mice (e.g., isoflurane)
-
Surgical tools for exposing the skull
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in 1% DMSO to a final concentration of 50 µM.
-
Ensure the solution is sterile-filtered before use.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and disinfect the surgical area on the head to expose the skull.
-
-
Administration:
-
Make a small incision to expose the skull bone.
-
Using a Hamilton syringe, carefully perform an intracalvariosseous injection of 5 µL of the 50 µM inhibitor solution into the skull.
-
-
Post-Procedure Care:
-
Suture the incision.
-
Monitor the animal during recovery from anesthesia.
-
Provide appropriate post-operative care as per institutional guidelines.
-
Caption: Workflow for Intracalvariosseous Injection in Mice.
Suggested Formulations for In Vivo Administration (for consideration)
While published in vivo studies using this compound via intraperitoneal or oral routes are not yet available, the following formulation guidelines are provided by commercial suppliers and may serve as a starting point for developing such protocols. It is crucial to perform dose-range finding and toxicity studies to determine the optimal and safe dosage for any new in vivo experiment.
Table 3: Suggested Formulations for In Vivo Use
| Administration Route | Formulation Composition (Example) | Achievable Concentration | Reference |
| Intraperitoneal/Oral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | [3] |
| Intraperitoneal/Oral | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (Suspended Solution) | [3] |
| Oral | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | [3] |
| Oral | CMC-Na | ≥ 5 mg/mL (Homogeneous Suspension) | [2] |
General Protocol for Preparation of In Vivo Formulations (Example):
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents (e.g., PEG300, Tween-80) and mix thoroughly after each addition until a clear solution is obtained.
-
Finally, add the aqueous component (e.g., saline) and mix.
-
If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[3]
-
It is recommended to prepare the final working solution fresh on the day of use.[3]
Conclusion
This compound is a compound with demonstrated in vitro activity in downregulating osteopontin expression. While in vivo data in mice is currently limited to a specific intracalvariosseous administration protocol in a stroke model, the potential for its use in other models, such as cancer, and via other administration routes is suggested by its suppliers. The protocols and data presented here should serve as a valuable resource for researchers initiating studies with this inhibitor. Rigorous experimental design, including appropriate toxicity and efficacy studies, is essential when exploring new applications of this compound.
References
Application Note: Preparation and Handling of OPN Expression Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
OPN Expression Inhibitor 1, also identified as Compound 11, is a derivative of a DHA ether containing a 1,2,3-triazole ring.[1][2] This small molecule effectively suppresses the expression of Osteopontin (OPN), a secreted phosphoprotein implicated in cancer progression and metastasis.[1][3][4] Due to its targeted action, this inhibitor is a valuable tool for research in oncology, particularly in studies involving breast cancer cell metastasis.[3][4] Proper preparation of a stable, concentrated stock solution is the first critical step for ensuring reproducible and reliable results in downstream in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
Summarized below are the key physical and chemical properties for this compound. Data has been compiled from various suppliers and literature.[1][2][3][5]
| Property | Value |
| Synonyms | OPN-expression inhibitor 1, Compound 11 |
| CAS Number | 2257492-95-6[1][3][5] |
| Molecular Formula | C₂₅H₃₃N₃O₅[1][5] |
| Molecular Weight | 455.55 g/mol [1][3] |
| Appearance | White to yellow solid powder[3][6] |
| Solubility (DMSO) | ≥80 mg/mL (≥175.61 mM)[3] |
| Solubility (Ethanol) | 45 mg/mL (98.78 mM)[2] |
| Solubility (Water) | Insoluble[2] |
| Purity | >98% (batch-specific)[5] |
Mechanism of Action: OPN Signaling
Osteopontin (OPN) is a secreted cytokine that interacts with cell surface receptors, primarily integrins (e.g., αvβ3) and CD44.[7][8] This interaction triggers a cascade of intracellular signaling pathways, including PI3K/Akt and MAPK, which are crucial for promoting cell survival, proliferation, migration, and invasion in cancer cells.[8][9] this compound functions by reducing the cellular expression of OPN, thereby preventing its secretion and subsequent activation of these downstream oncogenic pathways.
Figure 1: this compound blocks the expression of the SPP1 gene.
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Sterile, low-retention polypropylene (B1209903) conical tubes (e.g., 15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Safety Precautions
-
This compound is for research use only. The toxicological properties have not been fully investigated.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Always wear gloves and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for the compound and all reagents before starting.
Stock Solution Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 455.55 g/mol
-
Mass (mg) = 4.56 mg
It is recommended to prepare a volume of at least 1 mL to ensure accurate weighing. If your balance is not sensitive enough for ~5 mg, weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.
Step-by-Step Protocol
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of the inhibitor powder (e.g., 4.56 mg) and transfer it into the tared tube.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. For 4.56 mg, add 1.0 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[3] A gentle warming to 37°C may also aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.[1][4]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots in a freezer at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[3][4] The solid powder should be stored at -20°C for up to 3 years.[1][3]
Figure 2: Step-by-step workflow for preparing this compound stock.
Final Working Solution
When preparing a final working solution for cell culture, dilute the DMSO stock solution directly into the culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells, typically below 0.5% and ideally ≤0.1%. Always prepare a vehicle control (medium with the same final concentration of DMSO) to run in parallel in your experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound | anti-cancer | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteopontin Induces β-Catenin Signaling Through Activation of Akt In Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Action of OPN Expression Inhibitor 1: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of OPN Expression Inhibitor 1 in Western blot analysis. This compound, also identified as Compound 11 in seminal research, is a valuable tool for investigating the role of Osteopontin (B1167477) (OPN) in various cellular processes, particularly in the context of cancer research.
Application Notes
Background: Osteopontin (OPN), a secreted phosphoprotein encoded by the SPP1 gene, is a multifaceted protein implicated in a wide array of physiological and pathological processes, including bone remodeling, immune responses, and inflammation.[1] Critically, elevated OPN expression is frequently associated with tumor progression, metastasis, and an aggressive cancer phenotype in various cancers, including breast cancer.[2][3] OPN exerts its influence by interacting with cell surface receptors such as CD44 and various integrins, which in turn activates downstream signaling cascades like PI3K/Akt and MAPK. These pathways are pivotal in promoting cell survival, proliferation, migration, and angiogenesis.[4]
This compound (Compound 11): This small molecule inhibitor has been identified as a 1,2,3-triazole tethered 1,2,4-trioxane (B1259687) derivative. It has been demonstrated to effectively suppress the expression of OPN in cancer cell lines, offering a targeted approach to study the functional consequences of OPN downregulation.[5] Its primary application in the context of this document is for the semi-quantitative or quantitative analysis of OPN protein levels via Western blot.
Mechanism of Action: this compound acts by downregulating the expression of the OPN protein. While the precise molecular mechanism of this inhibition is still under investigation, it is understood to interfere with the signaling pathways that lead to the transcription and translation of the SPP1 gene. The regulation of OPN expression is complex, involving a network of transcription factors such as GLI1, OCT4, and Slug/SNAI2.[6][7][8] It is plausible that this compound modulates one or more of these upstream regulators.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the effect of this compound on OPN protein expression as determined by Western blot analysis.
| Compound Name | Cell Line | Concentration | Incubation Time | Observed Effect on OPN Expression | Reference |
| This compound (Compound 11) | MDA-MB-435 (Human Breast Cancer) | 50 µM | 24 hours | Decreased by approximately 70% (to ~0.3 fold of control) | Pasupuleti BG, et al., 2020 |
Signaling Pathway
The expression of Osteopontin is regulated by a complex network of signaling pathways. The diagram below illustrates some of the key upstream regulators that control the transcription of the SPP1 gene, leading to OPN protein expression. This compound is hypothesized to act on one or more components of these pathways.
Experimental Protocols
Western Blot Workflow for OPN Expression Analysis
The following diagram outlines the general workflow for assessing the impact of this compound on OPN protein levels using Western blot.
Detailed Protocol for Western Blot Analysis of OPN Expression
This protocol is a comprehensive guide for performing Western blot analysis to determine the effect of this compound on OPN protein levels in a breast cancer cell line such as MDA-MB-435.
1. Cell Culture and Treatment: a. Culture MDA-MB-435 cells in appropriate media (e.g., DMEM with 10% FBS) to ~70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with 50 µM of this compound for 24 hours. d. As a negative control, treat a parallel set of cells with the same volume of DMSO (vehicle).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10%). e. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation: a. Incubate the membrane with a primary antibody specific for OPN (diluted in blocking buffer) overnight at 4°C with gentle agitation. b. The next day, wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. For quantitative analysis, perform densitometry on the resulting bands using appropriate software (e.g., ImageJ). Normalize the OPN band intensity to a loading control (e.g., β-actin or GAPDH).
This comprehensive guide provides the necessary information for researchers to effectively utilize this compound in their Western blot analyses to investigate the role of Osteopontin in their experimental systems.
References
- 1. Pre- and post-translational regulation of osteopontin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osteopontin up-regulates critical epithelial-mesenchymal transition transcription factors to induce an aggressive breast cancer phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The embryonic type of SPP1 transcriptional regulation is re-activated in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for "OPN Expression Inhibitor 1" in Metastasis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteopontin (OPN), a secreted phosphoprotein, is a crucial mediator in cancer progression and metastasis.[1][2] Its overexpression is linked to poor prognosis in various cancers, including breast, lung, and colorectal cancer.[3] OPN promotes tumor cell adhesion, migration, invasion, and angiogenesis by activating signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB through its interaction with cell surface receptors like CD44 and integrins (e.g., αvβ3).[1][4] "OPN expression inhibitor 1" is a novel compound designed to specifically inhibit the expression of OPN, offering a targeted approach to potentially block these metastatic processes.[5][6] These application notes provide detailed protocols for utilizing "this compound" in key in vitro and in vivo metastasis assays to evaluate its anti-metastatic efficacy.
Mechanism of Action
"this compound" is a derivative of docosahexaenoic acid (DHA) containing a 1,2,3-triazole ring that has been shown to effectively inhibit the expression of Osteopontin (OPN).[6] By reducing the levels of OPN, this inhibitor is expected to disrupt the downstream signaling cascades that promote cancer cell metastasis. This includes the inhibition of pathways responsible for cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[1][7]
Data Presentation
Table 1: In Vitro Assay Parameters for this compound
| Parameter | Transwell Migration Assay | Wound Healing (Scratch) Assay | 3D Spheroid Invasion Assay |
| Cell Lines | MDA-MB-231, MDA-MB-435S, HO-8910PM, or other high OPN-expressing cancer cells | MDA-MB-231, MDA-MB-435S, or other adherent cancer cell lines | U-87 MG, MCF-7, or other spheroid-forming cancer cell lines |
| "this compound" Concentration Range | 1 µM - 50 µM (or as determined by dose-response)[5] | 1 µM - 50 µM (or as determined by dose-response) | 1 µM - 50 µM (or as determined by dose-response) |
| Incubation Time | 12 - 48 hours | 24 - 72 hours (or until wound closure in control) | 3 - 7 days |
| Controls | Vehicle control (e.g., DMSO), Untreated control | Vehicle control (e.g., DMSO), Untreated control | Vehicle control (e.g., DMSO), Untreated control |
| Primary Readout | Number of migrated cells | Percent wound closure | Invasion distance/area |
| Secondary Readouts | Western blot for OPN, p-Akt, p-ERK | Western blot for OPN, MMPs, E-cadherin, N-cadherin | Immunofluorescence for Ki67, Cleaved Caspase-3 |
Table 2: In Vivo Xenograft Model Parameters for this compound
| Parameter | Spontaneous Metastasis Model | Experimental Metastasis Model |
| Animal Model | Immunocompromised mice (e.g., NOD-SCID, BALB/c nude) | Immunocompromised mice (e.g., NOD-SCID, BALB/c nude) |
| Cell Line | Luciferase-labeled MDA-MB-231 or other metastatic cell line | Luciferase-labeled MDA-MB-231 or other metastatic cell line |
| Cell Injection | Orthotopic (e.g., mammary fat pad)[8] | Intravenous (tail vein) or intracardiac[9] |
| "this compound" Dosing Regimen | To be determined by pharmacokinetic/pharmacodynamic studies (e.g., 10-50 mg/kg, daily IP injection) | To be determined by pharmacokinetic/pharmacodynamic studies (e.g., 10-50 mg/kg, daily IP injection) |
| Treatment Start | When primary tumors are established (e.g., ~100 mm³) | 24 hours post-cell injection |
| Monitoring | Primary tumor growth (caliper), metastasis (bioluminescence imaging)[8] | Metastasis progression (bioluminescence imaging)[9] |
| Primary Endpoint | Metastatic burden (luminescence), number of metastatic nodules | Metastatic burden (luminescence), survival |
| Secondary Endpoints | Primary tumor volume, body weight, immunohistochemistry of tumors for OPN, Ki67, CD31 | Body weight, immunohistochemistry of metastatic lesions |
Mandatory Visualizations
Caption: OPN Signaling Pathway and Inhibition.
Caption: Transwell Migration/Invasion Assay Workflow.
Caption: Logical Flow of Experimental Design.
Experimental Protocols
In Vitro Transwell Migration and Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) protein like Matrigel (invasion) towards a chemoattractant.[10][11]
Materials:
-
High OPN-expressing cancer cells (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
"this compound" (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
(For Invasion Assay Only) Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.[12]
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of "this compound" or vehicle control.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[12]
-
Seed 1-5 x 10⁴ cells in 200 µL of the cell suspension from step 4 into the upper chamber of the Transwell inserts.[12]
-
Incubate the plate at 37°C in a CO₂ incubator for 12-48 hours.
-
After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in at least five random fields under a microscope.
In Vitro Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.[13][14]
Materials:
-
Adherent, high OPN-expressing cancer cells
-
12-well or 24-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Cell culture medium
-
"this compound"
-
Vehicle control (DMSO)
-
Microscope with a camera
Protocol:
-
Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a straight scratch or "wound" through the center of the monolayer using a sterile 200 µL pipette tip.[14]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of "this compound" or vehicle control. To minimize the effect of cell proliferation on wound closure, use low-serum medium (e.g., 1-2% FBS) or add a proliferation inhibitor like Mitomycin C.[15]
-
Place the plate on a microscope stage within an incubator or take images at designated time points (e.g., 0, 6, 12, 24 hours).
-
Capture images of the same wound field at each time point.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
In Vivo Xenograft Model for Metastasis
These models are crucial for evaluating the therapeutic efficacy of an anti-metastatic agent in a living organism.[9][16]
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female NOD-SCID mice)
-
Luciferase-expressing metastatic cancer cells
-
"this compound" formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Protocol for Spontaneous Metastasis (Orthotopic Model):
-
Anesthetize the mouse. Inject 1-2 x 10⁶ luciferase-expressing cancer cells in 50-100 µL of PBS/Matrigel into the mammary fat pad.[8]
-
Monitor primary tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer "this compound" or vehicle control according to the predetermined dosing schedule.
-
Monitor for metastasis weekly using bioluminescence imaging. Inject mice with D-luciferin and image after 10-15 minutes.[8]
-
At the end of the study, excise the primary tumor and metastatic organs (e.g., lungs, liver, bones) for further analysis (e.g., histology, immunohistochemistry).
Protocol for Experimental Metastasis (Intravenous Model):
-
Inject 0.5-1 x 10⁶ luciferase-expressing cancer cells in 100 µL of PBS into the lateral tail vein of the mice.[16]
-
Begin treatment with "this compound" or vehicle control 24 hours after cell injection.
-
Monitor metastatic progression weekly using bioluminescence imaging as described above.
-
Record survival data and monitor animal health and body weight regularly.
-
At the study endpoint, harvest organs for ex vivo imaging and histological analysis to confirm metastatic burden.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Osteopontin: An Effector and an Effect of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteopontin induces growth of metastatic tumors in a preclinical model of non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Osteopontin: A Molecular Key to Cancer Drug Resistance - PharmaFeatures [pharmafeatures.com]
- 8. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. Transwell chamber migration and invasion assay [bio-protocol.org]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. ibidi.com [ibidi.com]
- 16. Mouse Models for Tumor Metastasis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: OPN Expression Inhibitor 1 in Breast Cancer Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Osteopontin (OPN), a secreted phosphoprotein, is a key player in cancer progression, metastasis, and therapy resistance.[1][2] Its overexpression in the tumor microenvironment of breast cancer is correlated with poor prognosis.[1][3] OPN exerts its tumorigenic effects by interacting with cell surface receptors, primarily CD44 and various integrins (e.g., αvβ3), to activate downstream signaling pathways that promote cell proliferation, migration, invasion, and angiogenesis.[4][5] These pathways include the JAK2/STAT3, PI3K/Akt, and MAPK signaling cascades.[6][7] Consequently, inhibiting OPN expression presents a promising therapeutic strategy for breast cancer.
"OPN expression inhibitor 1," also identified as Compound 11, is a novel small molecule designed to suppress the expression of OPN. This compound is a 1,2,3-triazole tethered 1,2,4-trioxane (B1259687) derivative.[6] These application notes provide a summary of its demonstrated effects in a breast cancer cell line model and offer generalized protocols for its use in research settings.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the currently available data on the in vitro activity of this compound in a human breast cancer cell line.
| Compound Name | Cell Line | Concentration | Treatment Duration | Effect on OPN Expression | Reference |
| This compound (Compound 11) | MDA-MB-435 | 50 µM | 24 hours | ~70% decrease | [4] |
Note: The data is based on Western Blot analysis. Further studies are required to determine the IC50 for OPN inhibition and cytotoxicity in a broader range of breast cancer cell lines.
Signaling Pathways and Experimental Workflow
Osteopontin (OPN) Signaling Pathway in Breast Cancer
Caption: OPN signaling pathways in breast cancer and the point of intervention for this compound.
General Experimental Workflow for Evaluating this compound
Caption: A generalized workflow for the preclinical evaluation of this compound in breast cancer models.
Experimental Protocols
Note: These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
MDA-MB-435 (human breast cancer)
-
MDA-MB-231 (human triple-negative breast cancer)
-
MCF-7 (human estrogen receptor-positive breast cancer)
-
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates).
-
Allow cells to adhere and reach 60-70% confluency.
-
Replace the medium with a fresh medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Western Blot Analysis for OPN Expression
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against OPN (dilution as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative OPN protein expression.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Transwell Migration/Invasion Assay
-
Cell Preparation: Serum-starve the breast cancer cells for 12-24 hours before the assay.
-
Assay Setup:
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Add a culture medium with 10% FBS (as a chemoattractant) to the lower chamber.
-
Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber.
-
-
Incubation: Incubate for 16-24 hours at 37°C.
-
Cell Staining and Counting:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated/invaded cells in several random fields under a microscope.
-
-
Data Analysis: Express the results as the percentage of migration/invasion relative to the vehicle control.
Conclusion
This compound has demonstrated the ability to reduce OPN protein levels in a breast cancer cell line. Based on the known functions of OPN, this inhibitor holds potential for further investigation as an anti-metastatic agent in breast cancer. The provided protocols offer a framework for researchers to explore the efficacy and mechanism of action of this compound in various in vitro and in vivo breast cancer models. Further characterization is necessary to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. CuI/l-proline catalyzed click reaction in glycerol for the synthesis of 1,2,3-triazoles [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: OPN Expression Inhibitor 1 for MDA-MB-435 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Osteopontin (B1167477) (OPN), a secreted phosphoprotein, is a key regulator in various pathological processes, including tumor progression, metastasis, and angiogenesis.[1][2][3][4] Its overexpression is correlated with poor prognosis in several cancers. OPN exerts its function by binding to cell surface receptors such as integrins (e.g., αvβ3) and CD44, activating a cascade of downstream signaling pathways.[1][2][3] These pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, are crucial for cell survival, proliferation, migration, and invasion.[1][2][5] The MDA-MB-435 cell line, which expresses high levels of OPN, serves as a valuable in vitro model for studying cancer metastasis and for evaluating potential therapeutic agents that target OPN.[6][7] It is important to note that while originally classified as a breast cancer cell line, MDA-MB-435 has been identified as a melanoma cell line.[8] OPN Expression Inhibitor 1 is a small molecule compound that has been shown to inhibit the expression of OPN in MDA-MB-435 cells, presenting a promising tool for cancer research.[9][10]
Product Information:
-
Product Name: this compound
-
Mechanism of Action: Inhibits the expression of Osteopontin (OPN).
-
Target Cell Line: MDA-MB-435
Data Presentation
Table 1: Effect of this compound on OPN Expression in MDA-MB-435 Cells
| Concentration (µM) | Incubation Time (hours) | Effect on OPN Expression | Reference |
| 50 | 24 | Decreased by approximately 0.3-fold | [9] |
Visualization of Key Pathways and Workflows
Caption: OPN Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
MDA-MB-435 Cell Culture
Materials:
-
MDA-MB-435S cells
-
Leibovitz's L-15 Medium[11]
-
Fetal Bovine Serum (FBS)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, no CO2)[11]
Protocol:
-
Thawing Cells:
-
Thaw the cryovial of MDA-MB-435S cells rapidly in a 37°C water bath.[8]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (L-15 + 10% FBS).
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a non-humidified incubator with free gas exchange with atmospheric air (no CO2).[11]
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with PBS to remove residual serum.[11]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[11]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new culture flasks. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
Incubate the cultures at 37°C without CO2.
-
Western Blot for OPN Expression
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against OPN
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Culture and treat MDA-MB-435 cells with this compound as desired.
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-OPN antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify band intensities using densitometry software.
-
MTT Assay for Cell Viability
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-435 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Calculate cell viability as a percentage of the vehicle control.
-
Wound Healing (Scratch) Assay for Cell Migration
Materials:
-
6-well or 12-well plates
-
200 µL pipette tips or a specialized wound healing insert
-
Imaging system (microscope with a camera)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed MDA-MB-435 cells in a multi-well plate to create a confluent monolayer.
-
-
Creating the Wound:
-
Treatment and Imaging:
-
Add fresh medium containing this compound at the desired concentrations.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 6, 12, 24 hours).
-
-
Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Transwell Invasion Assay
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Protocol:
-
Coating Inserts:
-
Cell Seeding:
-
Harvest and resuspend MDA-MB-435 cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.[16]
-
Add the desired concentration of this compound to the cell suspension.
-
Add 600 µL of complete medium (with 10% FBS) to the lower chambers of the 24-well plate.[16]
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, remove the inserts.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.[16]
-
Fix the invading cells on the lower surface by immersing the inserts in methanol (B129727) for 20 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.[16]
-
-
Analysis:
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of osteopontin in the pathophysiology of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteopontin Induces β-Catenin Signaling Through Activation of Akt In Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteopontin induces growth of metastatic tumors in a preclinical model of non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MDA-MB-435S Cells [cytion.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bcrj.org.br [bcrj.org.br]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. Wound Healing Assay [cellbiolabs.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring OPN Expression Inhibitor 1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteopontin (B1167477) (OPN), a secreted phosphoprotein, is a key regulator in a multitude of physiological and pathological processes, including bone remodeling, immune responses, and inflammation.[1][2] Its overexpression is implicated in the progression and metastasis of various cancers, such as breast, lung, and liver cancer, by promoting cell survival, proliferation, angiogenesis, and migration.[3][4] OPN exerts its effects by interacting with cell surface receptors like CD44 and various integrins (e.g., αvβ3), which in turn activates downstream signaling pathways, including PI3K/Akt, MAPK/Erk, and NF-κB.[3][5][6]
"OPN expression inhibitor 1" is a compound identified for its potential to suppress the expression of Osteopontin.[7][8] These application notes provide detailed protocols for assessing the activity of "this compound" and other potential OPN inhibitors by quantifying their impact on OPN gene and protein expression.
Key Signaling Pathways Involving Osteopontin
Understanding the signaling pathways regulated by OPN is crucial for elucidating the mechanism of action of its inhibitors. OPN binding to its receptors, primarily CD44 and integrins, triggers a cascade of intracellular events that drive tumor progression.
Caption: OPN-mediated signaling pathways.
Experimental Protocols
To evaluate the efficacy of "this compound," a multi-pronged approach measuring both OPN mRNA and protein levels is recommended.
Quantitative Real-Time PCR (qPCR) for OPN mRNA Expression
This protocol allows for the sensitive quantification of OPN gene expression changes following treatment with an inhibitor.
Experimental Workflow:
Caption: Workflow for qPCR analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MDA-MB-435 human breast cancer cells) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of "this compound" (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7]
-
-
Total RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA purity and integrity using a spectrophotometer (260/280 nm ratio) and agarose (B213101) gel electrophoresis.[9]
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.[9]
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and OPN-specific primers.
-
An example of rat OPN primers are: Forward: 5´-AGGAGAAGGCGCATTACAG-3´ and Reverse: 5´-GCTTTCATTGGAGTTGCTTG -3´.[9]
-
Use a housekeeping gene (e.g., β-actin or GAPDH) as an internal control for normalization.[9][10]
-
Perform qPCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[9][10]
-
-
Data Analysis:
-
Calculate the relative OPN gene expression using the 2-ΔΔCt method.[9] The results are expressed as fold change relative to the vehicle-treated control.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Relative OPN mRNA Expression (Fold Change) | Standard Deviation |
| Vehicle Control | - | 1.00 | ± 0.12 |
| OPN Inhibitor 1 | 10 | 0.65 | ± 0.08 |
| OPN Inhibitor 1 | 25 | 0.42 | ± 0.05 |
| OPN Inhibitor 1 | 50 | 0.28 | ± 0.04 |
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted OPN Protein
This protocol quantifies the amount of OPN protein secreted by cells into the culture medium, providing a measure of the inhibitor's effect on protein production and secretion.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Expression, roles, receptors, and regulation of osteopontin in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Evaluation of Osteopontin Gene Expression in Endometrium of Diabetic Rat Models Treated with Metformin and Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osteopontin Gene Expression Determines Spontaneous Metastatic Performance of Orthotopic Human Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"OPN expression inhibitor 1" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of OPN Expression Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can influence the solubility of this compound in DMSO:
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Compound Purity: Impurities can affect solubility. Ensure you are using a high-purity grade of the inhibitor.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[1][2] It is recommended to use a fresh, unopened bottle of DMSO.[2]
-
Temperature: Solubility can be temperature-dependent. Gentle warming to 37°C and vortexing or sonication can aid dissolution.[1][3] However, avoid excessive heat as it may degrade the compound.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.[1] Refer to the solubility data table below for maximum concentrations.
Q2: I observed precipitation in my DMSO stock solution after storage. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[1] To address this, gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[3] For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store aliquots at -20°C or -80°C.[1][4]
Q3: My compound precipitates when I dilute my DMSO stock in an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common problem for compounds with low aqueous solubility.[3] DMSO is a strong organic solvent, and when diluted into an aqueous medium, the polarity of the solvent system increases, causing the compound to precipitate.[3] Here are some strategies to prevent this:
-
Optimize DMSO Concentration: Before adding to your aqueous solution, try making intermediate dilutions of your concentrated stock in DMSO first.[3] This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.[3]
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or pipetting vigorously to ensure rapid and uniform dispersion.[3] It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically ≤ 0.1%, as higher concentrations can be toxic to cells.[3][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
-
Use of Co-solvents or Formulations: For in vivo studies or challenging in vitro systems, consider using a co-solvent system. Formulations containing PEG300, Tween 80, or corn oil have been reported for this inhibitor.[6][7][8]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial for maintaining the compound's stability.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4][8]
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In Solvent (Stock Solution): Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][9]
Solubility Data
The solubility of this compound can vary slightly between batches. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 100 | 175.61 - 219.51 | Sonication may be required.[4][8] Hygroscopic DMSO can reduce solubility.[4][7] |
| Ethanol | 45 | 98.78 | |
| Water | Insoluble | Insoluble |
Data compiled from multiple supplier datasheets.[4][6][7][8][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
-
Vortex mixer
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Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the inhibitor powder using an analytical balance.
-
Calculate: Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 455.55 g/mol ).
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mix: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes or gently warm it to 37°C.[1][3]
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][4]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on formulations provided by suppliers and should be optimized for your specific experimental needs.
Materials:
-
10 mg/mL stock solution of this compound in DMSO
-
PEG300
-
Tween 80
-
Saline (or ddH2O)
Procedure (for a 1 mL final solution):
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[9]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[9]
-
Add 450 µL of saline to bring the final volume to 1 mL.[9]
-
The final solution should be prepared fresh and used immediately for optimal results.[7]
Visualizations
Caption: Simplified OPN signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the solubilization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | anti-cancer | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing "OPN expression inhibitor 1" Concentration
Welcome to the technical support center for "OPN expression inhibitor 1." This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing this novel inhibitor in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful optimization of the inhibitor's concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for "this compound" in cell culture?
A1: For a novel inhibitor like "this compound," a good starting point is to perform a dose-response experiment. We recommend a wide concentration range, typically from 1 nM to 100 µM, to determine the half-maximal inhibitory concentration (IC50).[1] For many small molecule inhibitors, a concentration below 10 µM is often effective in cell-based assays.[1]
Q2: How can I determine if the observed effect is specific to the inhibition of OPN expression?
A2: To confirm the specificity of "this compound," it is crucial to perform a rescue experiment. After treating cells with the inhibitor, you can introduce an exogenous source of Osteopontin (OPN) to see if it reverses the observed phenotype. Additionally, using a negative control compound that is structurally similar but inactive against OPN can help differentiate specific from off-target effects. Verification of target engagement can also be achieved by assessing the downstream signaling pathways of OPN.
Q3: My cells are showing signs of toxicity after treatment with the inhibitor. What should I do?
A3: Toxicity can be a common issue and can stem from several factors, including off-target effects, high concentrations, or prolonged exposure.[2] It is essential to perform a cytotoxicity assay to determine the concentration at which the inhibitor becomes toxic to your specific cell line.[2] If toxicity is observed, consider reducing the concentration or the duration of exposure.[2] Also, ensure that the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells, typically less than 0.5%.[2][3]
Q4: The inhibitor is not showing any effect on OPN expression. What are the possible reasons?
A4: Several factors could contribute to a lack of effect. First, ensure the inhibitor is properly dissolved and stable in your culture medium.[4] Some compounds can degrade or precipitate in aqueous solutions.[4] Second, verify the cell permeability of the inhibitor, as some compounds may not efficiently cross the cell membrane.[1] Finally, confirm the baseline expression of OPN in your cell model, as the inhibitor will not have a measurable effect if the target is not present.
Q5: How should I prepare and store the stock solution of "this compound"?
A5: Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO.[2][3] To minimize degradation, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][4] Protect the solution from light if the compound is light-sensitive.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the optimization of "this compound" concentration.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Results | Inhibitor degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Verify inhibitor stability in your experimental media.[4] |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time. | |
| Experimental variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments. | |
| High Background Signal in Assays | Non-specific binding | Include appropriate controls, such as a vehicle-only control and a no-treatment control. Optimize blocking steps in assays like Western blotting. |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and filtered solutions. | |
| Poor Solubility in Aqueous Media | Hydrophobic nature of the compound | Prepare a high-concentration stock in an organic solvent like DMSO.[3] For working solutions, ensure the final solvent concentration is non-toxic to cells (typically <0.5%).[3] If precipitation occurs upon dilution, consider using a different solvent or a solubilizing agent after confirming its compatibility with your assay.[3] |
| pH-dependent solubility | If the inhibitor has ionizable groups, test its solubility at different pH values to find the optimal condition for your experiment.[3] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Dose-Response Curve
This protocol outlines the steps to determine the concentration of "this compound" that causes a 50% reduction in a measurable cellular effect.
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Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
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Inhibitor Preparation: Prepare a series of dilutions of "this compound" in your cell culture medium. A common approach is to use a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).[6]
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Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest inhibitor concentration).[2]
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Incubation: Incubate the cells for a predetermined time, which should be sufficient to observe a significant change in OPN expression or a downstream effect.
-
Assay: Perform an assay to measure the desired endpoint. This could be a cell viability assay (e.g., MTT), a reporter gene assay, or a direct measurement of OPN expression via qPCR or Western blot.[7]
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Data Analysis: Plot the measured response against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the toxic effects of "this compound" on your cells.[7]
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Cell Seeding and Treatment: Follow steps 1-3 from the IC50 determination protocol.
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Incubation: Incubate the cells with the inhibitor for the desired exposure times (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the viability against the inhibitor concentration to determine the cytotoxic concentration (e.g., CC50).
Protocol 3: Verification of OPN Expression Inhibition by Western Blot
This protocol details how to confirm that "this compound" is reducing the levels of OPN protein.
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Cell Treatment and Lysis: Treat cells with the desired concentrations of the inhibitor. After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[10]
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10][11]
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Antibody Incubation: Incubate the membrane with a primary antibody specific for OPN overnight at 4°C.[11] Following this, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in OPN expression.
Visualizations
Caption: Simplified OPN signaling pathway and the point of intervention for "this compound".
Caption: Experimental workflow for optimizing the concentration of "this compound".
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TR [thermofisher.com]
"OPN expression inhibitor 1" stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals using OPN Expression Inhibitor 1. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this inhibitor in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark environment.[1][2] |
| 0-4°C | Short-term (days to weeks) | For transient storage.[1] | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Recommended for long-term storage of stock solutions.[2][3] |
| -20°C | 1 month | Suitable for shorter-term storage.[3][4] |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, we recommend dissolving the powdered inhibitor in fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] The solubility in DMSO is approximately 80-91 mg/mL.[2][3] Sonication may be used to aid dissolution.[2] For example, to create a 10 mM stock solution, dissolve the appropriate mass of the inhibitor (Molecular Weight: 455.55 g/mol ) in the calculated volume of DMSO.
Q2: My inhibitor precipitated in the cell culture medium. What should I do?
A2: Precipitation in aqueous media can occur with compounds dissolved in a high concentration of DMSO. To avoid this, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%). When diluting the stock solution, add it to the medium dropwise while vortexing to ensure rapid and even distribution. If precipitation persists, consider using a formulation with co-solvents like PEG300 and Tween-80 for in vitro experiments, though this should be tested for compatibility with your specific cell line.
Q3: Can I use this inhibitor for in vivo studies?
A3: Yes, this compound can be used for in vivo experiments. Several formulations are suggested for animal studies. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][2] For instance, a clear solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][4] It is crucial to prepare these formulations fresh and use them immediately for optimal results.[5]
Q4: How can I confirm that the inhibitor is working in my experiment?
A4: The most direct way to confirm the inhibitor's efficacy is to measure the expression of Osteopontin (B1167477) (OPN) in your experimental system. This can be done at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using methods like Western blotting or ELISA. A significant reduction in OPN expression in treated samples compared to vehicle-treated controls would indicate that the inhibitor is active.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Inhibitory Effect | Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the powder. Aliquot stock solutions into single-use volumes and store at -80°C. |
| Low Inhibitor Concentration: The concentration used may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) of the inhibitor for your system. | |
| Cell Line Insensitivity: The cell line may not be responsive to the inhibition of OPN expression. | Confirm that your cell line expresses OPN at a detectable level. Consider using a positive control cell line known to express high levels of OPN. | |
| High Cell Toxicity or Off-Target Effects | High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤0.1%). Run a vehicle-only control to assess the effect of DMSO on your cells. |
| High Inhibitor Concentration: The concentration of the inhibitor may be too high, leading to cytotoxicity. | Determine the cytotoxic concentration of the inhibitor for your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). Use a concentration that effectively inhibits OPN expression without causing significant cell death. | |
| Precipitation of Inhibitor in Media | Poor Solubility: The inhibitor may have limited solubility in aqueous cell culture media. | When preparing working solutions, add the DMSO stock solution to the media slowly while mixing. If precipitation persists, consider using a lower concentration of the inhibitor or a different solvent system if compatible with your cells. Using low-protein-binding plates and pipette tips can also help. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of OPN Expression in Cancer Cells
This protocol provides a general guideline for treating cultured cancer cells with this compound to assess its effect on OPN expression.
Materials:
-
This compound
-
Anhydrous DMSO
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Cancer cell line known to express OPN (e.g., MDA-MB-435)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA or protein extraction and analysis (qRT-PCR or Western blot)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed the cancer cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). A study has shown effective inhibition of OPN in MDA-MB-435 cells at a concentration of 50 µM for 24 hours.[4] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, wash the cells with ice-cold PBS.
-
Analysis: Proceed with either RNA extraction for qRT-PCR analysis of OPN mRNA levels or protein lysis for Western blot analysis of OPN protein levels.
Visualizations
Signaling Pathways
References
- 1. This compound | anti-cancer | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-apoptotic effects of osteopontin through the up-regulation of Mcl-1 in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathology & Oncology Research | Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells [por-journal.com]
- 5. selleckchem.com [selleckchem.com]
troubleshooting "OPN expression inhibitor 1" experimental results
Technical Support Center: OPN Expression Inhibitor 1
Disclaimer: "this compound" is a specific designation that may refer to a proprietary or research-specific compound not widely documented in public literature.[1][2][3][4] This guide provides troubleshooting and experimental protocols based on the known characteristics of this inhibitor where available, supplemented with general principles for small molecule inhibitors targeting gene expression, specifically focusing on Osteopontin (OPN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule designed to suppress the expression of Osteopontin (OPN), a secreted phosphoprotein involved in various pathological processes, including tumor progression and metastasis.[1][2] It has been shown to inhibit the expression of OPN in cancer cell lines such as MDA-MB-435.[1] The precise mechanism of how it inhibits OPN expression is a subject of ongoing research, but it likely interferes with transcription factors or signaling pathways that regulate the OPN gene (SPP1).
Q2: My cells are showing high levels of toxicity or cell death after treatment. What should I do?
A2: High toxicity is a common issue with small molecule inhibitors and can stem from several factors:
-
Concentration is too high: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a broad range of concentrations, including those below the reported effective concentrations.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%).[5] Always include a solvent-only vehicle control in your experiments.
-
Prolonged exposure: Reduce the incubation time. A time-course experiment can help determine the minimum time required to achieve OPN inhibition without causing excessive cell death.[5]
-
Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[5] Ensure your cell culture conditions are optimal and that the cells are healthy before starting the experiment.[6]
Q3: I am not observing any decrease in OPN mRNA or protein levels after treatment. What could be the problem?
A3: Lack of effect can be due to several experimental factors. Refer to the troubleshooting table below for a systematic approach to identifying the issue. Key areas to investigate include inhibitor stability, experimental setup, and the specifics of your measurement assay (qPCR or Western Blot).[7]
Q4: My experimental results are inconsistent between replicates. How can I improve reproducibility?
A4: Inconsistent results often point to issues with experimental technique or reagent stability.
-
Inhibitor Preparation: Ensure the inhibitor is fully dissolved in the stock solution and is vortexed before being diluted into the culture medium.[8] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[9]
-
Pipetting and Cell Seeding: Pay close attention to accurate pipetting, especially for serial dilutions. Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating.[10]
-
Assay Variability: For qPCR, use master mixes to reduce pipetting errors. For Western Blots, ensure equal protein loading and consistent transfer conditions.[7][11]
Troubleshooting Guides
Table 1: Troubleshooting Lack of Inhibitor Efficacy
| Issue | Possible Cause | Suggested Solution |
| No change in OPN mRNA levels (qPCR) | 1. Inhibitor Inactivity: Compound has degraded due to improper storage or multiple freeze-thaw cycles.[9] 2. Suboptimal Concentration: The concentration used is too low to be effective in your specific cell line. 3. Incorrect Timing: mRNA levels may not have changed significantly at the time point you measured. 4. qPCR Issues: Poor primer design, low reaction efficiency, or poor quality RNA.[7][12] | 1. Use a fresh aliquot of the inhibitor. Store stock solutions at -80°C in small, single-use aliquots. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration. 4. Validate qPCR primers for specificity and efficiency (90-110%).[7] Ensure RNA is high quality (RIN > 8). Include positive and negative controls.[10] |
| No change in OPN protein levels (Western Blot) | 1. Insufficient Treatment Time: OPN protein has a long half-life, and a decrease may not be visible at early time points. 2. Low Protein Expression: The target protein's basal expression level is too low to detect a significant decrease. 3. Western Blot Issues: Poor antibody quality, insufficient protein loading, or inefficient protein transfer.[13] | 1. Extend the treatment duration (e.g., 24, 48, 72 hours) to allow for protein turnover. 2. Use a positive control cell line known to express high levels of OPN. 3. Validate your primary antibody. Load more protein per well (20-40 µg). Confirm transfer efficiency with Ponceau S staining.[11] |
| No effect in functional assays (e.g., migration, invasion) | 1. Incorrect Assay Conditions: The chemoattractant gradient is not optimal, or the incubation time is too short/long.[14][15] 2. Cell Health: Cells may be unhealthy, of a high passage number, or damaged during harvesting.[15] 3. Redundant Pathways: Other signaling pathways may compensate for the inhibition of OPN expression. | 1. Optimize the chemoattractant concentration and assay duration.[14] Include positive and negative controls.[9] 2. Use low-passage cells and handle them gently. Consider serum-starving cells before the assay to increase sensitivity.[15] 3. Investigate other pro-migratory pathways that might be active in your cell model. |
Signaling Pathways and Experimental Workflows
OPN Signaling Pathway
Osteopontin mediates its effects by binding to cell surface receptors, primarily CD44 and various integrins (like αvβ3).[16] This interaction activates several downstream signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which promote cell survival, proliferation, migration, and invasion.[17][18] this compound is designed to reduce the amount of OPN available to activate these pathways.
Caption: Simplified OPN signaling pathway and the target of this compound.
Experimental Workflow for Inhibitor Validation
A logical workflow is crucial for validating the effects of this compound. This involves confirming target engagement (reduction of OPN) and then assessing the functional consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | anti-cancer | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. promocell.com [promocell.com]
- 7. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. dispendix.com [dispendix.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Osteopontin Induces β-Catenin Signaling Through Activation of Akt In Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
common problems with "OPN expression inhibitor 1" in cell-based assays
Welcome to the technical support center for OPN Expression Inhibitor 1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 11, is a small molecule inhibitor designed to reduce the expression of Osteopontin (OPN).[1][2] OPN is a secreted phosphoprotein involved in various pathological processes, including tumor progression and metastasis.[3][4] The inhibitor is a DHA ether derivative containing a 1,2,3-triazole ring and has shown potential as an anti-cancer agent by targeting OPN expression.[5]
Q2: What is the recommended solvent for dissolving this compound and how should I prepare my stock solution?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium, ensuring the final DMSO concentration is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[8]
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As a 1,2,4-trioxane (B1259687) derivative, it belongs to a class of compounds that can have off-target effects, and it is advisable to perform control experiments to validate that the observed phenotype is due to the inhibition of OPN expression. General strategies to assess off-target effects include using a structurally similar but inactive analog as a negative control, and conducting rescue experiments by overexpressing an inhibitor-resistant form of the target protein.[2]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been shown to inhibit the expression of OPN in the human breast cancer cell line MDA-MB-435.[6]
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound in cell-based assays.
Problem 1: Inconsistent or no observable effect of the inhibitor.
-
Possible Cause:
-
Inhibitor Instability/Degradation: The compound may be unstable in the cell culture medium over the duration of the experiment.
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its target.
-
Incorrect Concentration: The concentration used may be too low to achieve significant inhibition of OPN expression.
-
Low Endogenous OPN Expression: The chosen cell line may not express a high enough level of OPN for a significant effect to be observed upon inhibition.
-
-
Recommended Solutions:
-
Confirm Inhibitor Integrity: Prepare fresh working solutions for each experiment from a properly stored stock. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Assess OPN Expression: Before starting your experiment, confirm that your cell line expresses OPN at a detectable level using techniques like Western Blot or qRT-PCR.
-
Verify Cell Permeability: While not always straightforward, if poor permeability is suspected, you may need to consider alternative delivery methods or inhibitors with different physicochemical properties.
-
Problem 2: High cellular toxicity observed at effective concentrations.
-
Possible Cause:
-
Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways, leading to cytotoxicity.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[8]
-
-
Recommended Solutions:
-
Use the Lowest Effective Concentration: From your dose-response curve, use the lowest concentration that gives the desired biological effect.
-
Solvent Control: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and is kept at a non-toxic level (ideally <0.1%).[8]
-
Time-course Experiment: Determine the optimal incubation time. Prolonged exposure, even at lower concentrations, can sometimes lead to toxicity.
-
Problem 3: Compound precipitation in the cell culture medium.
-
Possible Cause:
-
Poor Aqueous Solubility: The inhibitor may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations.
-
-
Recommended Solutions:
-
Visual Inspection: Before adding to cells, visually inspect the diluted inhibitor in the medium for any signs of precipitation.
-
Sonication/Heating: Gentle warming or sonication can sometimes aid in the dissolution of the compound.[6]
-
Use of Solubilizing Agents: For in vivo studies or particularly challenging in vitro assays, co-solvents like PEG300 and Tween-80 can be used in the formulation, but their effects on the cells should be carefully controlled for.[6][7]
-
Quantitative Data
The following table summarizes the available quantitative data for this compound. Further studies are required to determine IC50 values in various cell lines and for different cellular processes.
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |
| OPN Protein Expression | MDA-MB-435 | 50 µM | 24 h | Decreased OPN expression by ~0.3 fold | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of OPN Expression
This protocol describes how to assess the effect of this compound on OPN protein levels in cultured cells.
-
Materials:
-
MDA-MB-435 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against OPN
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 µM to 50 µM) or a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-OPN antibody and the loading control antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the OPN signal to the loading control.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT/XTT)
This protocol can be used to assess the effect of this compound on cell viability and proliferation.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Measurement: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Osteopontin (OPN) Signaling Pathway.
Caption: Troubleshooting Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Intracellular and Secreted Sides of Osteopontin and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving the efficacy of "OPN expression inhibitor 1" treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving "OPN expression inhibitor 1."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that has been shown to inhibit the expression of Osteopontin (OPN).[1][2] It is described as a DHA ether derivative containing a 1,2,3-triazole ring. Its potential as an anti-cancer agent is linked to its ability to target OPN, a key protein in breast cancer progression and metastasis.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in DMSO. For stock solutions, it is recommended to prepare a high concentration, for example, 10 mM, in anhydrous DMSO.[3] To maintain stability and prevent degradation from multiple freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[1]
Q3: What is a typical starting concentration for in vitro experiments?
A3: A previously reported experiment showed that this compound at a concentration of 50 μM for 24 hours can inhibit the expression of OPN in MDA-MB-435 cells.[1] However, the optimal concentration is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[3] It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific experimental setup.[3]
Q4: Why might I observe low efficacy of this compound in my cell-based assay compared to its expected potency?
A4: Discrepancies between expected and observed potency in cellular assays are a common challenge.[3] Several factors can contribute to this, including:
-
Cell Permeability: The inhibitor may have poor membrane permeability, limiting its access to intracellular targets.[3]
-
Inhibitor Stability: The compound may degrade in the cell culture medium over the course of the experiment.[4][5]
-
Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP levels can outcompete the inhibitor, reducing its apparent potency.[3]
-
Off-target Effects: The observed phenotype might be a result of the inhibitor affecting other cellular pathways.[4]
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of OPN Expression
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental conditions.[6] A good starting point is to test a range of concentrations around the previously reported effective concentration of 50 μM.[1] |
| Inhibitor is not stable in the experimental conditions. | Test the stability of the inhibitor in your cell culture media over the time course of your experiment using methods like HPLC or LC-MS/MS.[4][5] If instability is detected, consider reducing the incubation time or replenishing the inhibitor during the experiment. |
| Incorrect preparation or storage of the inhibitor. | Ensure the stock solution is prepared in anhydrous DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7] |
| Cell line is resistant to the inhibitor. | Consider that some cell lines may have intrinsic resistance mechanisms. You may need to test the inhibitor on a different, more sensitive cell line to confirm its activity. |
Issue 2: High Cellular Toxicity Observed
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Determine the cytotoxic concentration (CC50) of the inhibitor in your cell line using a cell viability assay (e.g., MTT assay).[3] Aim to use the inhibitor at a concentration that effectively inhibits OPN expression without causing significant cell death. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%, to prevent solvent-induced toxicity.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3][4] |
| Off-target toxicity. | The inhibitor may be affecting other essential cellular pathways.[4] If possible, use a more selective inhibitor or a secondary method (e.g., siRNA) to confirm that the observed phenotype is due to OPN inhibition.[8] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of "this compound" by assessing its impact on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 100 µM down to 0.1 µM.[3] Include a vehicle control (medium with DMSO) and a no-treatment control.[3]
-
Inhibitor Treatment: Remove the existing medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.[3]
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[3]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[3]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[3]
Protocol 2: Western Blot Analysis of OPN Expression
This protocol is for assessing the effect of "this compound" on the protein level of OPN.
-
Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for OPN. Follow this with incubation with a secondary antibody conjugated to HRP.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in OPN expression.
Signaling Pathways and Workflows
Osteopontin (OPN) is a secreted phosphoprotein that mediates its effects by binding to cell surface receptors, primarily integrins (such as αvβ3) and CD44.[7][9] This interaction triggers a cascade of downstream signaling pathways that are crucial in cancer progression, including proliferation, migration, invasion, and angiogenesis.[10][11]
Caption: OPN signaling and the point of intervention for this compound.
The following workflow outlines a general approach for troubleshooting the efficacy of a small molecule inhibitor like "this compound".
Caption: A logical workflow for troubleshooting sub-optimal inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
"OPN expression inhibitor 1" off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OPN Expression Inhibitor 1. The information is intended for scientists and drug development professionals to investigate and understand potential off-target effects during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, with a focus on differentiating on-target from off-target effects.
Issue 1: Observed cellular phenotype is inconsistent with OPN knockdown.
-
Question: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that I cannot reconcile with the known functions of Osteopontin (B1167477) (OPN) suppression. Could this be an off-target effect?
-
Answer: Yes, it is possible that the observed phenotype is due to an off-target effect of this compound. While this compound has been shown to inhibit OPN expression, its full selectivity profile has not been extensively published.[1] To investigate this, we recommend the following troubleshooting steps:
-
Phenotype Rescue with Recombinant OPN: Attempt to rescue the observed phenotype by adding exogenous recombinant OPN to the cell culture medium. If the phenotype is reversed, it is more likely to be an on-target effect of OPN inhibition.
-
Use of a Structurally Unrelated OPN Inhibitor: Employ a different small molecule inhibitor of OPN expression with a distinct chemical scaffold. If this unrelated inhibitor recapitulates the original phenotype, it strengthens the evidence for an on-target effect.
-
Issue 2: Discrepancy between OPN protein downregulation and the functional effect.
-
Question: I have confirmed that this compound reduces OPN protein levels in my cellular model, but the magnitude of the functional effect I'm measuring (e.g., inhibition of cell migration) is much stronger or weaker than expected. What could be the reason?
-
Answer: This discrepancy could arise from several factors, including off-target activities that either potentiate or antagonize the effect of OPN downregulation.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both OPN protein downregulation and the functional readout. A significant divergence in the EC50/IC50 values between these two endpoints may indicate that at certain concentrations, off-target effects are contributing to the overall functional outcome.
-
Broad-Spectrum Kinase Profiling: Since many small molecule inhibitors can have off-target effects on kinases, consider performing a kinase profiling assay (kinome scan). This will screen this compound against a large panel of kinases to identify any unintended targets that might influence your observed functional effect.
-
Proteomic and Phosphoproteomic Analysis: To gain a broader understanding of the cellular pathways affected by the inhibitor, consider performing unbiased proteomics or phosphoproteomics. These techniques can reveal changes in protein expression or phosphorylation status that are independent of OPN, providing clues to potential off-target signaling pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
A1: this compound, also referred to as Compound 11 in some literature, is a DHA ether derivative containing a 1,2,3-triazole ring.[2] Its primary reported activity is the inhibition of Osteopontin (OPN) expression in cancer cells, such as the MDA-MB-435 breast cancer cell line.[1][3]
Q2: Are there any known or suspected off-target effects of this compound?
A2: While the primary literature on this compound does not detail a comprehensive off-target profile, it is crucial to consider that all small molecule inhibitors have the potential for off-target activities. Researchers should be aware that a compound also designated as "Compound 11" with a p-nitrobenzenesulfonamide template has been identified as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα). Although this may be a different molecule, the shared nomenclature warrants caution and suggests that investigating effects on nuclear hormone receptor signaling could be a relevant avenue for off-target investigation.
Q3: How can I design my experiments to control for potential off-target effects of this compound?
A3: A multi-pronged approach is recommended to build confidence that your experimental observations are due to the on-target inhibition of OPN expression:
-
Use Multiple Tools: Do not rely solely on the small molecule inhibitor. Corroborate your findings using a genetic approach like siRNA or shRNA to knockdown OPN.
-
Employ a Negative Control: Use a structurally similar but inactive analog of this compound, if available. This can help to control for non-specific effects of the chemical scaffold.
-
Perform Rescue Experiments: As mentioned in the troubleshooting guide, attempt to rescue the phenotype by adding back recombinant OPN.
-
Characterize at Multiple Concentrations: Use the lowest effective concentration of the inhibitor to minimize the likelihood of off-target effects, which are often more pronounced at higher concentrations.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| OPN Expression | MDA-MB-435 | 50 µM | ~70% decrease | [3] |
Note: This table summarizes the publicly available quantitative data for the on-target activity of this compound. Researchers should generate their own dose-response curves in their specific experimental systems.
Experimental Protocols
Protocol 1: Western Blot for OPN Expression
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations for the appropriate duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against OPN overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalize OPN band intensity to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Kinome Profiling (General Workflow)
-
Compound Submission:
-
Provide this compound at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service.
-
-
Assay Principle:
-
The service will typically perform in vitro radiometric or fluorescence-based assays to measure the ability of the inhibitor to compete with ATP for the active site of a large panel of recombinant kinases.
-
-
Data Analysis:
-
The results are usually provided as the percentage of remaining kinase activity in the presence of the inhibitor compared to a DMSO control.
-
Hits are identified as kinases that show significant inhibition (e.g., >50% or >80% inhibition).
-
-
Follow-up Validation:
-
For any identified off-target kinases, it is essential to perform secondary validation assays, such as determining the IC50 of the inhibitor for that kinase and assessing the downstream signaling of that kinase in a cellular context.
-
Visualizations
Caption: Workflow for investigating unexpected phenotypes.
Caption: On-target vs. potential off-target pathways.
References
dealing with "OPN expression inhibitor 1" cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing and understanding the potential cytotoxic effects of "OPN expression inhibitor 1," a small molecule inhibitor of osteopontin (B1167477) (OPN) expression utilized in cancer research.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule designed to inhibit the expression of Osteopontin (OPN), a secreted phosphoprotein involved in various pathological processes, including tumor progression and metastasis.[4] In a breast cancer cell line (MDA-MB-435), a concentration of 50 μM has been shown to decrease OPN expression by approximately 70% after 24 hours of treatment.[1][5] By reducing OPN levels, this inhibitor has potential applications in anti-cancer research.[1][2][3]
Q2: I am observing high levels of cell death in my experiments. Is this expected?
A2: Cytotoxicity is a potential outcome when using any small molecule inhibitor in cell culture.[6] While specific cytotoxic profiles for this compound are not extensively documented, inhibiting OPN can interfere with signaling pathways that promote cancer cell survival, potentially leading to apoptosis.[7][8] However, off-target effects or excessively high concentrations of the inhibitor can also contribute to cell death.[9] It is crucial to experimentally determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: What are the common causes of cytotoxicity when using small molecule inhibitors?
A3: Several factors can contribute to cytotoxicity in cell culture experiments with small molecule inhibitors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and non-specific toxicity.[9]
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides the intended one, disrupting essential cellular processes.[9]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).[10]
-
Prolonged Exposure: Continuous exposure to the inhibitor may lead to cumulative toxic effects.
-
Compound Instability: Degradation of the inhibitor in culture media can sometimes produce toxic byproducts.
Q4: How can I differentiate between targeted apoptosis and non-specific cytotoxicity?
A4: Distinguishing between these two mechanisms of cell death is critical for interpreting your results. Apoptosis is a programmed and regulated process, while necrosis (a form of non-specific cytotoxicity) is an uncontrolled form of cell death often resulting from cellular injury.[6] Specific assays can be employed to identify markers for each process:
-
Apoptosis: Look for markers like caspase activation (caspase-3, -8, -9), DNA fragmentation (TUNEL assay), and phosphatidylserine (B164497) externalization (Annexin V staining).[11]
-
Necrosis/Cytotoxicity: Assays often measure the loss of cell membrane integrity, such as the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or the uptake of membrane-impermeable dyes like propidium (B1200493) iodide (PI) or Trypan Blue.[12][13]
Troubleshooting Guide: Dealing with Cytotoxicity
This guide provides a systematic approach to troubleshooting and mitigating cytotoxicity observed during experiments with this compound.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| CYTO-01 | Unexpectedly high cell death at all tested concentrations. | 1. Inhibitor concentration is too high. 2. Solvent toxicity. 3. Compound precipitation. | 1. Perform a dose-response curve starting from a very low concentration to determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.[10] 3. Visually inspect the culture medium for any signs of precipitation. If observed, refer to the solubility and preparation protocols.[1] |
| CYTO-02 | Inconsistent results and high variability between replicates. | 1. Uneven cell seeding. 2. Incomplete dissolution of the inhibitor. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. 2. Follow the recommended protocol for dissolving and diluting the inhibitor. Sonication may aid dissolution.[10] 3. Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| CYTO-03 | No observable effect on OPN expression, but high cytotoxicity. | 1. Off-target effects are the primary cause of cell death. 2. The cell line may not be sensitive to OPN inhibition for survival. | 1. Consider using a structurally different OPN inhibitor as a control to see if the same phenotype is observed. 2. Perform assays to confirm target engagement at concentrations that are not overtly toxic. 3. Investigate alternative mechanisms of cell death that may be independent of OPN expression. |
| CYTO-04 | Difficulty in distinguishing apoptosis from necrosis. | Assay limitations or incorrect timing of measurement. | 1. Use a multi-parametric approach. For example, co-stain with Annexin V and a membrane-impermeable dye like PI or 7-AAD to differentiate between early apoptotic, late apoptotic, and necrotic cells.[11] 2. Perform a time-course experiment to capture the dynamic progression of cell death. |
Experimental Protocols
1. Dose-Response and Cytotoxicity Assessment
Objective: To determine the effective concentration (EC50) of this compound for the desired biological effect and the cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability/Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) or a cytotoxicity assay (e.g., LDH release).
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the EC50 and CC50 values.
2. Western Blot for OPN Expression
Objective: To confirm the on-target effect of the inhibitor by measuring the reduction in OPN protein expression.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound (based on the dose-response experiment) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against OPN. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Quantitative Data Summary
The following tables provide a template for organizing your experimental data for clear comparison.
Table 1: Dose-Response and Cytotoxicity Data for this compound
| Concentration (µM) | % OPN Inhibition (Relative to Vehicle) | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ~70 (in MDA-MB-435)[1][5] | |
| 100 | ||
| EC50/CC50 (µM) |
Table 2: Comparison of Cell Death Mechanisms
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | |||
| OPN Inhibitor 1 (EC50) | |||
| OPN Inhibitor 1 (CC50) | |||
| Positive Control (e.g., Staurosporine) |
Visualizations
Caption: Workflow for assessing the efficacy and cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Simplified signaling pathway potentially affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Osteopontin in Cancer: Mechanisms and Therapeutic Targets | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | anti-cancer | TargetMol [targetmol.com]
- 11. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
method refinement for "OPN expression inhibitor 1" delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "OPN expression inhibitor 1." The information is designed to facilitate method refinement for the delivery and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Osteopontin (OPN) expression.[1][2] It has demonstrated potential as an anti-cancer agent, particularly in inhibiting breast cancer cell metastasis.[1][2] Its mechanism involves the downregulation of OPN, a secreted phosphoprotein that plays a significant role in various pathological processes, including tumor progression, metastasis, and angiogenesis, by signaling through cell surface receptors like CD44 and αvβ3-integrin.[3][4]
Q2: How should I store and handle this compound?
A2: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years).[5] For short-term storage, 4°C is acceptable for up to 2 years.[2] Once dissolved in a solvent, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL (219.51 mM), though sonication may be required.[2] It is practically insoluble in water.
Q4: How do I prepare this compound for in vitro cell-based assays?
A4: Due to its hydrophobic nature, this compound requires a specific procedure for preparation. First, prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution must be further diluted in cell culture medium. To avoid precipitation, it is crucial to add the DMSO stock to the pre-warmed medium dropwise while vortexing. The final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%, and not exceeding 0.5%) to minimize solvent-induced cytotoxicity.[6]
Q5: How do I prepare this compound for in vivo animal studies?
A5: Several formulations can be used for in vivo administration. These typically involve a co-solvent system to maintain the compound's solubility. The working solution for in vivo experiments should be prepared fresh on the day of use.[2] Common formulations are detailed in the Experimental Protocols section.
Troubleshooting Guides
This section addresses common issues encountered during the handling and application of this compound.
Issue 1: Precipitation of the compound in aqueous solutions.
-
Problem: The compound precipitates out of solution when diluted from a DMSO stock into cell culture medium or aqueous buffers.
-
Cause: This is a common issue for hydrophobic compounds. The aqueous environment of the medium cannot maintain the solubility of the compound as the concentration of the organic co-solvent (DMSO) is reduced.
-
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium.
-
Vortexing during Dilution: Add the DMSO stock to the aqueous medium dropwise while continuously vortexing or stirring to ensure rapid and even dispersion.[6]
-
Use of a Carrier: For in vivo studies, formulations containing co-solvents like PEG300 and surfactants like Tween-80 are effective in maintaining solubility.[2]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but care should be taken as this can generate heat and potentially degrade the compound.[2]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Problem: High variability in experimental outcomes between replicates or experiments.
-
Cause: This can stem from several factors, including compound degradation, inaccurate concentration due to precipitation, or off-target effects.
-
Solutions:
-
Fresh Preparations: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored.[2]
-
Confirm Solubility: Visually inspect your final working solution for any signs of precipitation before adding it to your cells or animals.
-
Vehicle Controls: Always include a vehicle control (medium with the same final concentration of DMSO or other co-solvents) to account for any effects of the solvent on the biological system.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal working concentration and to ensure the observed effects are dose-dependent.
-
Issue 3: Cellular toxicity unrelated to OPN inhibition.
-
Problem: Observation of high levels of cell death even at low concentrations of the inhibitor.
-
Cause: This could be due to the cytotoxic effects of the solvent (e.g., DMSO) at high concentrations or potential off-target effects of the inhibitor itself.
-
Solutions:
-
Limit DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally <0.1%).[6] Run a DMSO-only control at the same concentration to assess its specific toxicity to your cell line.
-
Cytotoxicity Assays: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity profile of the inhibitor in your specific cell model.
-
Phenotype Rescue: If possible, perform a rescue experiment by adding exogenous OPN to see if it can reverse the observed phenotype, which would support an on-target effect.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. Note that the data is limited, and further validation in various cell lines is recommended.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |
| MDA-MB-435 | Western Blot | 50 µM | 24 h | Decreased OPN expression by ~0.3 fold | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (219.51 mM) | Sonication may be required. | [2] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of 100% DMSO to achieve a desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution vigorously. If necessary, use a sonicator for a short period to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve the final desired concentration.
-
During each dilution step, add the stock solution dropwise to the medium while vortexing to prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Always prepare a vehicle control with the same final concentration of DMSO.
Protocol 3: Preparation of Working Solution for In Vivo Administration
-
Formulation 1 (Clear Solution):
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline solution.
-
Add each solvent sequentially and ensure the solution is clear before adding the next.
-
This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]
-
-
Formulation 2 (Suspended Solution):
-
Prepare a solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).
-
This will result in a suspended solution with a solubility of ≥ 2.5 mg/mL.[2]
-
-
Formulation 3 (For Oral or Intraperitoneal Injection):
-
Start with a 25 mg/mL stock solution of the inhibitor in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL. This results in a suspended solution.[2]
-
Visualizations
OPN Signaling Pathway
Caption: OPN signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Testing
Caption: A typical experimental workflow for testing this compound in vitro.
Troubleshooting Logic for Compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
overcoming resistance to "OPN expression inhibitor 1"
Technical Support Center: OPN Expression Inhibitor 1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cells are no longer responding to this compound at the previously effective concentration. What is the likely cause?
A1: Loss of sensitivity to a targeted inhibitor is often due to the development of acquired resistance. This can occur through several mechanisms, including on-target mutations, activation of compensatory signaling pathways, or increased drug efflux.[1][2][3] It is also possible that the inhibitor's stability or experimental conditions have changed. A systematic troubleshooting approach is recommended to identify the root cause.
Q2: I'm observing significant cell death even at low concentrations of the inhibitor, which is inconsistent with its expected cytostatic effect. What could be happening?
A2: This could indicate an off-target cytotoxic effect, especially at higher concentrations.[4] Alternatively, the cell line you are using may be uniquely dependent on the OPN signaling pathway for survival. It is also important to rule out issues with the inhibitor stock, such as degradation into a toxic compound or solvent-related toxicity.[4][5]
Q3: The inhibitory effect of the compound on OPN mRNA levels is strong, but I'm not seeing a corresponding decrease in OPN protein levels. Why is this?
A3: This discrepancy can be due to several factors. The OPN protein may have a long half-life, meaning that even after transcription is inhibited, the existing protein takes a significant amount of time to degrade. Alternatively, there might be post-transcriptional regulation mechanisms at play that stabilize the OPN protein. Consider extending the treatment duration and performing a time-course experiment to monitor both mRNA and protein levels.
Q4: There is a high degree of variability in the inhibitor's effectiveness between different experimental batches. What are the common causes for such inconsistency?
A4: Inconsistent results can stem from several sources.[5] These include:
-
Inhibitor Stock Integrity: Repeated freeze-thaw cycles can lead to compound precipitation or degradation.
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can alter cellular response.[6][7]
-
Assay Performance: Minor differences in incubation times, reagent concentrations, or detection methods can lead to variability.
Troubleshooting Guides
Issue 1: Diminished or Complete Loss of Inhibitor Efficacy
If you observe that this compound is no longer effectively reducing OPN expression or eliciting the expected downstream phenotype, follow this guide.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare a fresh stock solution of the inhibitor from powder. Validate its activity in a sensitive, parental cell line.[5] |
| Acquired Resistance | 1. Sequence the Target: If the direct molecular target of the inhibitor is known, sequence it in the resistant cells to check for mutations that may prevent inhibitor binding.[8][9] 2. Assess Compensatory Pathways: Use pathway analysis tools (e.g., Western blotting for key signaling nodes like p-Akt, p-ERK) to see if bypass pathways have been activated. OPN is known to activate PI3K/Akt and MAPK signaling.[10][11] 3. Check for Drug Efflux: Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if efficacy is restored.[12] |
| Experimental Conditions | Ensure consistency in cell density, passage number, and serum concentration in your culture media, as these can influence inhibitor efficacy.[6][7] |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
If the IC50 value in your cell-based assay is significantly higher than the published biochemical IC50, consider the following.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Poor Cell Permeability | The compound may not be efficiently entering the cells. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement inside the cell. |
| High Protein Binding | The inhibitor may bind to plasma proteins in the culture medium, reducing the free concentration available to act on the target.[4] Consider using a serum-free or low-serum medium for a short duration experiment. |
| Drug Efflux | As mentioned in the resistance guide, active transport out of the cell can lower the intracellular concentration of the inhibitor.[4][12] |
| Inhibitor Metabolism | Cells may be metabolizing the inhibitor into an inactive form. Perform a time-course experiment to see if the inhibitor's effect diminishes over longer incubation periods.[4] |
Quantitative Data Summary
The following tables provide hypothetical but plausible data for this compound, which should be used as a reference for expected performance.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
| Biochemical Assay | Recombinant Target Protein | Ki | 8 nM |
| OPN mRNA Expression | MDA-MB-231 (Breast Cancer) | IC50 | 75 nM |
| OPN Protein Expression | PC-3 (Prostate Cancer) | IC50 | 150 nM |
| Cell Viability | MDA-MB-231 (Breast Cancer) | GI50 | 500 nM |
Table 2: Selectivity Profile
| Target Family | Representative Target | IC50 |
| Primary Target Pathway | (e.g., Transcription Factor X) | 75 nM |
| Kinases | SRC | > 10 µM |
| GPCRs | CXCR4 | > 10 µM |
| Other Transcription Factors | NF-κB | > 5 µM |
Experimental Protocols
Protocol 1: Western Blot for OPN and Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-OPN, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Quantitative RT-PCR (qPCR) for OPN mRNA Expression
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor for the desired time (e.g., 12-24 hours). Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for OPN and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of OPN mRNA using the ΔΔCt method.
Visualizations
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of acquired resistance to targeted cancer therapies - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Osteopontin: A Molecular Key to Cancer Drug Resistance - PharmaFeatures [pharmafeatures.com]
Validation & Comparative
A Comparative Guide to Osteopontin Inhibitors: "OPN Expression Inhibitor 1" and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Osteopontin (B1167477) (OPN), a secreted phosphoprotein, has emerged as a critical player in a multitude of pathological processes, including tumor progression, metastasis, inflammation, and fibrosis[1]. Its multifaceted role in disease has spurred the development of various inhibitory molecules aimed at neutralizing its activity. This guide provides a comparative overview of "OPN expression inhibitor 1" against other prominent classes of osteopontin inhibitors, supported by available experimental data and detailed methodologies.
Introduction to Osteopontin Inhibition Strategies
Therapeutic strategies to counteract the detrimental effects of OPN primarily fall into three categories: inhibition of OPN expression, neutralization of the secreted OPN protein, and blockade of the interaction between OPN and its cell surface receptors, such as CD44 and various integrins[1]. This guide will delve into specific examples from each of these classes.
Comparative Analysis of Osteopontin Inhibitors
The following sections provide a detailed comparison of "this compound" with other inhibitors, focusing on their mechanism of action and available quantitative data on their efficacy.
"this compound"
"this compound," also identified as Compound 11, is a novel small molecule characterized as a DHA ether derivative incorporating a 1,2,3-triazole ring. Its primary mechanism of action is the suppression of osteopontin gene expression, thereby reducing the cellular levels of OPN.
Mechanism of Action: This compound acts at the transcriptional or translational level to decrease the synthesis of OPN protein.
Reported Efficacy:
-
In a study involving MDA-MB-435 breast cancer cells, treatment with 50 μM of "this compound" for 24 hours resulted in a significant reduction in OPN expression, down to approximately 0.3-fold of the control levels.
Other Small Molecule Inhibitors
Natural and synthetic small molecules have been investigated for their ability to inhibit OPN expression or function.
-
Andrographolide (B1667393): A diterpenoid lactone isolated from Andrographis paniculata, andrographolide has been shown to inhibit OPN expression. Its anti-tumor and anti-angiogenic effects are attributed to the downregulation of the PI3 kinase/Akt signaling pathway, which is involved in OPN expression[2][3][4].
-
Curcumin (B1669340): This polyphenol derived from turmeric has been demonstrated to abrogate OPN-induced expression of Vascular Endothelial Growth Factor (VEGF)[5][6]. In human periodontal ligament stem cells, a concentration of 5 µM curcumin was effective in counteracting the lipopolysaccharide (LPS)-induced reduction in osteopontin expression.
Monoclonal Antibodies
Monoclonal antibodies represent a highly specific approach to neutralize secreted OPN, preventing its interaction with cellular receptors.
-
AOM1: A fully human IgG2 monoclonal antibody that targets the SVVYGLRSKS sequence of human OPN. This epitope is adjacent to the RGD integrin-binding motif and also spans the thrombin cleavage site. AOM1 has been shown to efficiently inhibit the binding of OPN to integrin αvβ3[7].
-
ASK8007: A humanized monoclonal antibody that blocks osteopontin. Clinical trials in patients with rheumatoid arthritis have shown that ASK8007 is safe and well-tolerated at doses up to 20 mg/kg. However, it did not demonstrate significant clinical improvement in this patient population[7][9][10].
RNA-Based Inhibitors
RNA interference (RNAi) technologies, such as small interfering RNA (siRNA), provide a potent and specific method to silence OPN gene expression.
-
OPN-specific siRNA: Transfection of melanoma cell lines with OPN-specific siRNA resulted in a significant decrease in OPN mRNA levels, with an average inhibition rate of 60% compared to a negative control[11]. In another study on CT26 murine colon adenocarcinoma cells, a stably expressed OPN siRNA led to a 3.0-fold decrease in OPN protein expression, which was associated with a significant reduction in cell motility and invasiveness[12].
Quantitative Data Summary
| Inhibitor Class | Specific Inhibitor | Mechanism of Action | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Small Molecule | This compound | Inhibition of OPN expression | MDA-MB-435 | 50 µM | ~0.3-fold decrease in OPN expression | |
| Andrographolide | Inhibition of OPN expression via PI3K/Akt pathway | Breast cancer cells | Not specified | Inhibition of breast tumor growth | [2][3] | |
| Curcumin | Counteracts LPS-induced reduction in OPN expression | Human periodontal ligament stem cells | 5 µM | Reversal of OPN expression reduction | ||
| Monoclonal Antibody | AOM1 | Neutralization of secreted OPN | In vitro binding assay | IC50 = 65 nM | Inhibition of OPN binding to integrin αvβ3 | [7][8] |
| ASK8007 | Neutralization of secreted OPN | Rheumatoid arthritis patients | Up to 20 mg/kg | Well-tolerated but no significant clinical efficacy | [7][9][10] | |
| RNAi | OPN-specific siRNA | Silencing of OPN gene expression | Melanoma cell lines | Not specified | ~60% reduction in OPN mRNA | [11] |
| OPN-specific siRNA | Silencing of OPN gene expression | CT26 colon adenocarcinoma | Not specified | ~3.0-fold decrease in OPN protein | [12] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the key signaling pathways regulated by osteopontin and the experimental workflows used to assess inhibitor efficacy.
Caption: Osteopontin signaling cascade.
Caption: Workflow for evaluating OPN inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of OPN inhibitors.
Quantification of OPN mRNA by Real-Time RT-PCR
This protocol is used to measure the levels of OPN messenger RNA (mRNA) in cells following treatment with an inhibitor.
-
RNA Extraction: Total RNA is isolated from cultured cells (treated and untreated controls) using a commercial RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription (RT): An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Real-Time PCR (qPCR): The qPCR reaction is performed using a real-time PCR system. The reaction mixture contains cDNA template, forward and reverse primers specific for the OPN gene, and a fluorescent DNA-binding dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative expression of OPN mRNA is calculated using the comparative Ct (ΔΔCt) method, where the expression in treated cells is compared to that in untreated controls.
Measurement of OPN Protein Expression by Western Blot
This technique is employed to detect and quantify the amount of OPN protein in cell lysates or culture supernatants.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein. The protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to OPN, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of OPN inhibitors on the migratory capacity of cancer cells.
-
Cell Preparation: Cancer cells are serum-starved for several hours before the assay.
-
Assay Setup: A Transwell insert with a porous membrane (typically 8 µm pores) is placed in a well of a multi-well plate. The lower chamber is filled with a chemoattractant (e.g., media containing fetal bovine serum or purified OPN).
-
Cell Seeding: The serum-starved cells, pre-treated with the OPN inhibitor or vehicle control, are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow the cells to migrate through the porous membrane towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the inhibitor-treated group is compared to the control group.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Andrographolide inhibits osteopontin expression and breast tumor growth through down regulation of PI3 kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Assessing the Feasibility of Neutralizing Osteopontin with Various Therapeutic Antibody Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osteopontin induces growth of metastatic tumors in a preclinical model of non-small lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics, pharmacodynamics and efficacy of the monoclonal antibody ASK8007 blocking osteopontin in patients with rheumatoid arthritis: a randomised, placebo controlled, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Silencing Osteopontin Expression Inhibits Proliferation, Invasion and Induce Altered Protein Expression in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Head-to-Head Look: OPN Expression Inhibitor 1 vs. siRNA-Mediated Knockdown for Osteopontin Regulation
For researchers investigating the multifaceted role of Osteopontin (OPN) in cellular processes and disease, choosing the right tool to modulate its expression is a critical decision. This guide provides a comprehensive comparison of two prominent methods: the small molecule "OPN expression inhibitor 1" and the gene-silencing technique of siRNA-mediated knockdown. This objective analysis, supported by available experimental data, will assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | siRNA Knockdown of OPN |
| Mechanism of Action | Presumed to inhibit transcription or translation of OPN | Post-transcriptional gene silencing via mRNA degradation |
| Nature of Agent | Small molecule compound | Short interfering RNA duplex |
| Reported Efficacy | ~70% reduction in OPN protein expression[1] | ~50% reduction in OPN mRNA, >75-90% reduction in OPN protein[2] |
| Specificity | Potential for off-target effects on other proteins[3] | Potential for off-target effects through partial sequence homology[3][4] |
| Duration of Effect | Dependent on compound half-life and cellular clearance | Can last for several days, influenced by cell division rate[5][6][7] |
| Delivery Method | Direct addition to cell culture medium | Requires transfection reagents for cellular uptake[2] |
Delving Deeper: A Quantitative Comparison
The following table summarizes quantitative data extracted from available resources. It is important to note that these results were not obtained from a direct head-to-head study and experimental conditions may vary.
| Parameter | This compound | siRNA Knockdown of OPN | Source |
| Concentration/Dose | 50 µM | 100 pmol | [1][2] |
| Cell Line | MDA-MB-435 | H-RasV12-expressing NIH3T3 | [1][2] |
| Treatment Duration | 24 hours | 24 hours | [1][2] |
| Reduction in OPN mRNA | Not Reported | ~50% | [2] |
| Reduction in OPN Protein | ~70% | >75-90% | [1][2] |
Understanding the Mechanisms
The fundamental difference between these two approaches lies in their mechanism of action. Small molecule inhibitors, like "this compound," are presumed to interfere with the cellular machinery responsible for producing the OPN protein, either at the transcriptional or translational level. In contrast, siRNA-mediated knockdown acts downstream, targeting the OPN messenger RNA (mRNA) for degradation before it can be translated into protein.
Figure 1. A simplified diagram illustrating the distinct points of intervention for this compound and siRNA in the central dogma of molecular biology.
Experimental Protocols
This compound Treatment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium
-
Target cells (e.g., MDA-MB-435)
Protocol:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Plate target cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, dilute the stock solution of this compound to the desired final concentration (e.g., 50 µM) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, harvest the cells for downstream analysis of OPN expression, such as Western blotting or ELISA.
siRNA-Mediated Knockdown of OPN
Materials:
-
OPN-specific siRNA duplex
-
Scrambled or non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Target cells (e.g., NIH3T3)
Protocol:
-
Cell Seeding: One day prior to transfection, seed the target cells in a multi-well plate so they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the OPN siRNA (e.g., to a final concentration of 100 pmol) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.
-
Analysis: Harvest the cells for analysis of OPN mRNA (by qRT-PCR) and protein (by Western blotting) levels.
Figure 2. A comparison of the general experimental workflows for applying this compound versus performing siRNA-mediated knockdown.
Considerations for Off-Target Effects
A critical aspect of any inhibitory study is the potential for off-target effects.
-
This compound: As a small molecule, there is a possibility of it binding to and affecting proteins other than those directly involved in OPN expression, particularly if those proteins share structural similarities with the intended target.[3] The precise off-target profile of "this compound" is not publicly available and would require further investigation.
-
siRNA Knockdown: Off-target effects with siRNA primarily arise from the siRNA duplex having partial sequence complementarity to the mRNA of other genes, leading to their unintended degradation.[3][4] The use of carefully designed siRNA sequences and appropriate negative controls is crucial to minimize and identify these effects.
Duration of OPN Inhibition
The temporal dynamics of OPN reduction differ significantly between the two methods.
-
This compound: The inhibitory effect is generally transient and dependent on the compound's stability, cellular metabolism, and clearance rate. Continuous presence of the inhibitor in the culture medium is likely required to maintain OPN suppression.
OPN Signaling Pathways
Understanding the downstream consequences of OPN inhibition is paramount. OPN mediates its effects through various signaling pathways, primarily by interacting with cell surface receptors such as CD44 and integrins. These interactions can activate pathways including PI3K/Akt, MAPK, and NF-κB, which are involved in cell survival, proliferation, migration, and invasion. Both "this compound" and siRNA knockdown of OPN are expected to attenuate these downstream signals by reducing the amount of available OPN ligand.
Figure 3. An overview of key signaling pathways activated by Osteopontin (OPN).
Conclusion
The choice between "this compound" and siRNA-mediated knockdown of OPN will depend on the specific experimental goals, the cell system being used, and the desired duration of OPN suppression.
"this compound" may be advantageous for:
-
Rapid and transient inhibition of OPN expression.
-
Ease of use, as it does not require transfection.
-
Studies where the effects of a potential therapeutic small molecule are being investigated.
siRNA knockdown of OPN is well-suited for:
-
Highly specific and potent silencing of OPN expression.
-
Longer-term studies where sustained OPN suppression is required.
-
Investigating the direct consequences of OPN loss-of-function at the genetic level.
Ultimately, for a comprehensive understanding of OPN's role, the use of both approaches can be complementary. The small molecule inhibitor can provide insights into the effects of pharmacological intervention, while siRNA can confirm that the observed phenotypes are a direct result of OPN depletion. As with any experimental approach, careful validation and the use of appropriate controls are essential for robust and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. thermofisher.com [thermofisher.com]
A Comparative Guide to the Efficacy of OPN Expression Inhibitor 1 and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the efficacy of "OPN expression inhibitor 1" against established anticancer drugs. Osteopontin (OPN) is a secreted phosphoprotein that plays a significant role in tumor progression, metastasis, and chemoresistance, making it a compelling target for cancer therapy. While preclinical data on "this compound" is limited, this document compiles the available information and presents a comparative framework using another OPN inhibitor, Andrographolide (B1667393), alongside standard-of-care chemotherapeutics, doxorubicin (B1662922) and paclitaxel (B517696), in the context of breast cancer, a malignancy where OPN is frequently overexpressed. All quantitative data is summarized in tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding.
Introduction to this compound
"this compound," also referred to as Compound 11, is a derivative of docosahexaenoic acid (DHA) ether containing a 1,2,3-triazole ring.[1] It has been identified as an inhibitor of Osteopontin (OPN) expression and shows potential as an anti-metastatic agent in breast cancer.[2][3] The primary mechanism of action of this inhibitor is the downregulation of OPN, a protein implicated in various cancer-promoting signaling pathways, including PI3K/Akt and MAPK.
Note: Publicly available data directly comparing the efficacy of "this compound" with other anticancer drugs is currently limited. The following sections provide a comparative analysis based on available data for another OPN inhibitor, Andrographolide, and standard chemotherapeutic agents to offer a comprehensive evaluative framework.
Comparative Efficacy Analysis
To provide a meaningful comparison, we will examine the efficacy of Andrographolide, a natural diterpenoid lactone that also inhibits OPN expression, alongside the widely used chemotherapeutic agents doxorubicin and paclitaxel. The MDA-MB-231 triple-negative breast cancer cell line, known for its invasive properties and OPN expression, will be used as a reference for in vitro comparisons.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Andrographolide, doxorubicin, and paclitaxel in the MDA-MB-231 cell line.
| Compound | Target/Mechanism | Cell Line | IC50 | Citation(s) |
| Andrographolide | OPN expression inhibitor | MDA-MB-231 | ~30-60 µM (time-dependent) | [4] |
| Doxorubicin | Topoisomerase II inhibitor | MDA-MB-231 | 0.69 µM - 1.65 µg/mL | [5][6] |
| Paclitaxel | Microtubule stabilizer | MDA-MB-231 | 2 nM - 0.3 µM | [7][8] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.
In Vivo Antitumor Activity
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of anticancer agents. The following table summarizes the available in vivo efficacy data for Andrographolide in a breast cancer model.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Andrographolide | 4T1 breast cancer cell-challenged BALB/c mice | Oral administration | 2.0-4.3% decrease in tumor weight, 56.4% decrease in lung metastasis | [9] |
| Andrographolide | MMTV-PyMT transgenic mice | Not specified | Significant inhibition of tumor growth and metastasis | [10] |
Signaling Pathways and Experimental Workflows
Osteopontin (OPN) Signaling Pathway in Cancer
OPN exerts its pro-tumorigenic effects by interacting with cell surface receptors, primarily CD44 and integrins (such as αvβ3), which in turn activates several downstream signaling cascades. These pathways promote cell survival, proliferation, migration, and invasion.
Caption: Simplified OPN signaling pathway in cancer cells.
Experimental Workflow for Efficacy Comparison
A typical workflow for comparing the efficacy of a novel inhibitor with established drugs involves a series of in vitro and in vivo experiments.
Caption: A general experimental workflow for drug efficacy comparison.
Detailed Experimental Protocols
Western Blot for OPN Expression
This protocol describes the detection and quantification of OPN protein expression in cancer cells following treatment with an inhibitor.
-
Cell Lysis:
-
Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat cells with "this compound" or control vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for OPN overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Transwell Cell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate and invade through a porous membrane, mimicking metastasis.
-
Cell Preparation:
-
Starve cancer cells in a serum-free medium for 24 hours.
-
-
Assay Setup:
-
For invasion assays, coat the upper surface of a Transwell insert (with a porous polycarbonate membrane) with a thin layer of Matrigel. For migration assays, no coating is needed.
-
Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber of the Transwell plate.
-
Seed the starved cells in a serum-free medium into the upper chamber of the Transwell insert, along with the test compounds ("this compound", known anticancer drugs, or vehicle control).
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
-
Quantification:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
In Vivo Tumor Xenograft Model
This model evaluates the in vivo antitumor efficacy of a compound.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer "this compound," a known anticancer drug, or a vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice.
-
Excise the tumors and measure their weight.
-
If applicable, collect organs such as the lungs to assess metastasis.
-
Conclusion
"this compound" represents a promising therapeutic strategy by targeting a key driver of malignancy. However, a comprehensive evaluation of its efficacy necessitates further preclinical investigation, including head-to-head studies with standard-of-care anticancer drugs. The comparative data on Andrographolide, another OPN inhibitor, suggests that targeting OPN can indeed impact tumor growth and metastasis. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such comparative efficacy studies, which are essential for the continued development of novel cancer therapeutics.
References
- 1. preprints.org [preprints.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo anti-tumor effects of andrographolide in 4T1 breast cancer cells-challenged mice - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 10. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
Unveiling the Efficacy of OPN Expression Inhibitor 1: A Cross-Cell Line Comparison
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of "OPN expression inhibitor 1" and its performance against other emerging alternatives in the inhibition of Osteopontin (B1167477) (OPN) expression. The data presented is compiled from various studies to offer a cross-sectional view of its activity in different cancer cell lines.
Osteopontin (OPN), a secreted phosphoprotein, is a key player in cancer progression, metastasis, and chemoresistance. Its overexpression is correlated with poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. "this compound" is a novel compound identified for its potential to suppress OPN expression, primarily investigated in breast cancer cells. This guide aims to cross-validate these findings by comparing its efficacy with other known OPN inhibitors across various cancer cell lines.
Comparative Efficacy of OPN Expression Inhibitors
The following table summarizes the quantitative data on the inhibition of OPN expression by "this compound" and other selected small molecules in different cancer cell lines. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | Concentration | OPN Inhibition | Reference |
| This compound | MDA-MB-435 | Breast Cancer | 50 µM | ~70% reduction in protein expression | [1] |
| 1,2,4-trioxane trimer (4T) | MDA-MB-435 | Breast Cancer | Not specified | Significant downregulation of OPN mRNA | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | Significant downregulation of OPN mRNA | [2] | |
| Brefelamide | A549 | Lung Cancer | 25 µM | Significant reduction in OPN mRNA | [3][4] |
| HepG2 | Liver Cancer | 25 µM | Significant reduction in OPN mRNA | [3] | |
| Andrographolide | MDA-MB-231 | Breast Cancer | Not specified | Downregulation of OPN expression | [5][6] |
| MCF-7 | Breast Cancer | Not specified | Downregulation of OPN expression | [7] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the OPN signaling pathway and a general experimental workflow for cross-validation.
Figure 1. Simplified OPN signaling pathway and the target of OPN expression inhibitors.
Figure 2. General experimental workflow for cross-validating OPN inhibitor findings.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of OPN inhibitors. Specific parameters may vary between studies.
Cell Culture and Treatment
-
Cell Lines: MDA-MB-435, MDA-MB-231 (human breast adenocarcinoma), A549 (human lung carcinoma), and HepG2 (human hepatocellular carcinoma) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the OPN inhibitor at various concentrations or a vehicle control (e.g., DMSO). The treatment duration is typically 24 to 48 hours.
Quantitative Real-Time PCR (qRT-PCR) for OPN mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: The relative expression of OPN mRNA is quantified by qRT-PCR using a suitable real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for OPN, and a SYBR Green master mix. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative OPN mRNA expression is calculated using the 2-ΔΔCt method.
Western Blot for OPN Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against OPN overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using image analysis software, with a loading control like β-actin or GAPDH used for normalization.
Conclusion
The available data indicates that "this compound" is effective in reducing OPN expression in the MDA-MB-435 breast cancer cell line.[1] Further studies on related compounds suggest that this class of inhibitors also shows activity in the MDA-MB-231 cell line.[2] When compared to other small molecule inhibitors, such as Brefelamide and Andrographolide, which have demonstrated efficacy in lung, liver, and other breast cancer cell lines, it is evident that the anti-OPN activity of these compounds is not limited to a single cancer type.[3][5][7]
This cross-cell line comparison underscores the potential of targeting OPN expression as a therapeutic strategy in a broader range of cancers. However, to establish the full potential of "this compound," further direct comparative studies across a standardized panel of cancer cell lines are warranted. Such studies would provide a more definitive understanding of its efficacy spectrum and inform its future clinical development. Researchers are encouraged to utilize the outlined experimental protocols to validate and expand upon these findings.
References
- 1. 1,2,3-Triazole tethered 1,2,4-trioxanes: Studies on their synthesis and effect on osteopontin expression in MDA-MB-435 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole tethered 1,2,4‑trioxane trimer induces apoptosis in metastatic cancer cells and inhibits their proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide inhibits osteopontin expression and breast tumor growth through down regulation of PI3 kinase/Akt signaling pathway. | Semantic Scholar [semanticscholar.org]
Independent Verification of "OPN Expression Inhibitor 1" Activity: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of Osteopontin (OPN) in various pathological processes, "OPN expression inhibitor 1" has emerged as a tool for modulating the expression of this key protein. This guide provides an objective comparison of the reported activity of "this compound" with other potential OPN inhibitors, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate independent verification and further research.
Comparison of OPN Expression Inhibitors
The following table summarizes the quantitative data on the activity of "this compound" and several alternative compounds that have been reported to modulate OPN expression. It is important to note that the experimental contexts, including cell types and treatment conditions, vary significantly, making direct comparisons challenging.
| Inhibitor | Chemical Class / Type | Cell Type / Model | Concentration | Duration | Effect on OPN Expression | Source |
| This compound (Compound 11) | DHA ether derivative with a 1,2,3-triazole ring | MDA-MB-435 (human breast cancer cells) | 50 µM | 24 hours | ~0.3-fold decrease | [1] |
| Simvastatin | Statin | Sputum cells from COPD patients | Not specified (oral administration) | Not specified | 2.4-fold reduction in OPN transcripts | [2] |
| Aldosterone-stimulated adventitial fibroblasts | 5 µM and 10 µM | Not specified | Dose-dependent decrease | [1] | ||
| Metformin | Biguanide | Mice adipose-derived multipotent stromal cells | 5 mM and 10 mM | 72 hours | Significant inhibition of OPN mRNA | |
| Bone microenvironment of mice | Not specified (in vivo) | 4 weeks | Increased OPN levels | |||
| Andrographolide | Diterpenoid lactone | Breast cancer model (in vitro and in vivo) | Not specified | Not specified | Inhibition of OPN expression | |
| Curcumin | Polyphenol | KG-1 and U937 (leukemia cell lines) | Not specified | Not specified | Complex interaction; OPN silencing increased apoptosis susceptibility | [3] |
| Sulfasalazine | Aminosalicylate | - | - | - | No direct quantitative data on OPN expression found. | |
| Emodin | Anthraquinone | - | - | - | No direct quantitative data on OPN expression found. | |
| Parecoxib | COX-2 inhibitor | - | - | - | No direct quantitative data on OPN expression found. |
Note: The data for "this compound" is provided by a commercial vendor and has not been independently verified in a peer-reviewed publication at the time of this guide's compilation. A likely primary source for this data is a publication in the European Journal of Medicinal Chemistry, which describes the synthesis and activity of 1,2,3-triazole tethered 1,2,4-trioxanes on OPN expression in MDA-MB-435 cells.[1]
Experimental Protocols
To independently verify the activity of OPN expression inhibitors, the following standardized molecular biology techniques are recommended.
Quantification of OPN mRNA Expression by Quantitative Real-Time PCR (qPCR)
This protocol allows for the sensitive and specific measurement of OPN mRNA levels in cells or tissues following treatment with an inhibitor.
a. RNA Extraction:
-
Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
b. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
The reaction mixture typically includes dNTPs, RNase inhibitor, and the appropriate reaction buffer.
-
Incubate the reaction at the recommended temperature for 60 minutes, followed by enzyme inactivation.
c. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the OPN gene, and the synthesized cDNA template.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR on a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in OPN expression.
Quantification of OPN Protein Expression by Western Blot
This technique is used to detect and quantify the amount of OPN protein in cell or tissue lysates.
a. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for OPN overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
d. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).
Quantification of Secreted OPN by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method for quantifying the concentration of secreted OPN in cell culture supernatants, plasma, or other biological fluids.
a. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for OPN and incubate overnight.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
b. Sample and Standard Incubation:
-
Prepare a standard curve using known concentrations of recombinant OPN protein.
-
Add the standards and samples (cell culture supernatant, plasma, etc.) to the wells and incubate.
-
Wash the plate to remove unbound proteins.
c. Detection:
-
Add a detection antibody specific for OPN (often biotinylated) to the wells and incubate.
-
Wash the plate and then add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Wash the plate again and add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.
d. Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of OPN in the samples by interpolating from the standard curve.
Visualizations
OPN Signaling Pathway
Caption: OPN signaling through its receptors activates multiple downstream pathways.
Experimental Workflow for Inhibitor Verification
Caption: A general workflow for verifying the activity of an OPN expression inhibitor.
References
comparative analysis of "OPN expression inhibitor 1" and similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of "OPN expression inhibitor 1" and other compounds known to modulate the expression of Osteopontin (B1167477) (OPN), a matricellular protein implicated in cancer progression, inflammation, and metastasis. The information presented is intended to aid researchers in selecting appropriate chemical tools for their studies and to provide a baseline for the development of novel OPN-targeting therapeutics.
Introduction to Osteopontin (OPN) and Its Inhibition
Osteopontin (OPN), encoded by the SPP1 gene, is a secreted phosphoprotein that plays a pivotal role in various pathological processes, including tumor growth, angiogenesis, and immune suppression.[1] Its expression is tightly regulated by complex signaling networks, making it a key therapeutic target. The inhibition of OPN expression can be achieved through various mechanisms, including the direct suppression of SPP1 gene transcription or the targeting of upstream signaling pathways. This guide compares several small molecule inhibitors that act on these pathways.
Comparative Efficacy of OPN Expression Inhibitors
The following table summarizes the quantitative data on the efficacy of "this compound" and other selected compounds that modulate OPN expression through different mechanisms of action.
| Compound Name | Target Pathway | Cell Line / Model | Concentration | Effect on OPN Expression | Reference |
| This compound (Compound 11) | Direct OPN Expression | MDA-MB-435 (Breast Cancer) | 50 µM | ~70% decrease in protein levels | [2] |
| Metformin | AMPK Activator | HK-2 (Human Kidney Cells) | 1.25 mM | Significantly inhibited oxalate-induced OPN mRNA and protein expression | [3][4] |
| Metformin | AMPK Activator | Pre-osteoblasts (in Multiple Myeloma context) | In vivo | Increased OPN expression | [5] |
| Stattic | STAT3 Inhibitor | Human PBMCs | 10 µM | Abrogated IL-6-induced OPN mRNA upregulation | [1][6][7] |
| BAY 11-7082 | NF-κB Inhibitor | Murine Macrophages | Not Specified | Required for LPS-induced OPN expression (Inferred) | [8][9] |
| AG-1478 | EGFR Inhibitor | Clear Cell Renal Cell Carcinoma | Not Specified | OPN mRNA levels associated with EGFR expression (Inferred) | [10] |
Note: The effects of BAY 11-7082 and AG-1478 on OPN expression are inferred from their known mechanism of action on pathways that directly regulate OPN transcription. Direct quantitative data on OPN inhibition by these specific compounds was not available in the cited literature.
Detailed Experimental Protocols
Accurate assessment of OPN expression is critical for evaluating inhibitor efficacy. Below are standardized protocols for Western Blotting and Real-Time Quantitative PCR (RT-qPCR).
Western Blotting for OPN Protein Detection
This protocol outlines the key steps for quantifying OPN protein levels in cell lysates.
-
Sample Preparation:
-
Culture cells to desired confluency and treat with the inhibitor at various concentrations and time points.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against OPN (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
RT-qPCR for SPP1 (OPN) Gene Expression
This protocol allows for the quantification of OPN mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with inhibitors as described for Western Blotting.
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the SPP1 gene.
-
Example Human SPP1 Primers:
-
Forward: 5'-CTCCATTGACTCGAACGACTC-3'
-
Reverse: 5'-CAGGTCTGCGAAACTTCTTAGAT-3'
-
-
Run the qPCR reaction using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SPP1 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of SPP1 using the 2-ΔΔCt method.[4]
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulating OPN expression and a typical experimental workflow for inhibitor analysis.
Caption: Signaling pathways regulating OPN expression and targets of various inhibitors.
Caption: Standard experimental workflow for evaluating OPN expression inhibitors.
Discussion and Conclusion
The available data indicates that "this compound" is a potent inhibitor of OPN at the expression level. Its efficacy is comparable to inhibitors targeting major upstream signaling pathways such as STAT3. The choice of inhibitor for research purposes will depend on the specific biological question.
-
For direct OPN modulation: "this compound" offers a targeted approach.
-
For pathway-specific interrogation: Inhibitors like Stattic (STAT3), BAY 11-7082 (NF-κB), and AG-1478 (EGFR) are suitable for dissecting the upstream regulatory mechanisms of OPN expression.
-
Context-dependent effects: The case of Metformin highlights the complexity of OPN regulation. Its inhibitory effect in kidney cells versus its stimulatory effect in the bone marrow microenvironment underscores the need for careful consideration of the experimental model and cellular context.[3][4][5]
Further research is required to fully characterize the dose-response relationships and potential off-target effects of these compounds. This guide serves as a foundational resource for researchers investigating the role of Osteopontin in health and disease.
References
- 1. STAT3-Mediated Transcriptional Regulation of Osteopontin in STAT3 Loss-of-Function Related Hyper IgE Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB and Matrix-Dependent Regulation of Osteopontin Promoter Activity in Allylamine-Activated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin prevents nephrolithiasis formation by inhibiting the expression of OPN and MCP-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | STAT3-Mediated Transcriptional Regulation of Osteopontin in STAT3 Loss-of-Function Related Hyper IgE Syndrome [frontiersin.org]
- 7. STAT3-Mediated Transcriptional Regulation of Osteopontin in STAT3 Loss-of-Function Related Hyper IgE Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. NF-κB- and AP-1-mediated DNA looping regulates osteopontin transcription in endotoxin-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR expression is linked to osteopontin and Nf-κB signaling in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Assessing the Specificity of OPN Expression Inhibitor 1: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Osteopontin (B1167477) (OPN) targeted therapies, understanding the specificity of novel inhibitors is paramount. This guide provides a comparative analysis of "OPN expression inhibitor 1" against other known modulators of OPN expression, namely Andrographolide (B1667393) and Curcumin. The information presented is based on publicly available experimental data.
Comparative Analysis of OPN Expression Inhibitors
The following table summarizes the key characteristics of "this compound", Andrographolide, and Curcumin, focusing on their mechanism of action, potency, and known specificity.
| Inhibitor | Reported Mechanism of Action | Potency (OPN Inhibition) | Cell Line(s) | Known/Potential Off-Target Effects |
| This compound | A DHA ether derivative containing a 1,2,3-triazole ring that inhibits OPN expression.[1] | Induces an approximate 0.3-fold decrease in OPN expression at a concentration of 50 µM.[2] | MDA-MB-435 (human breast cancer) | Specific off-target effects are not yet publicly documented. |
| Andrographolide | Inhibits OPN expression by downregulating the PI3 kinase/Akt signaling pathway.[3] | Specific IC50 for OPN expression inhibition is not reported. However, it has been shown to inhibit breast cancer cell proliferation with IC50 values ranging from 30.56 µM to 65 µM depending on the cell line and exposure time. | MDA-MB-231, MCF-7 (human breast cancer) | Modulates various signaling pathways including NF-κB, MAPK, and JAK/STAT, and can affect the expression of multiple genes, including those involved in cell cycle and DNA repair.[4][5][6] |
| Curcumin | Suppresses OPN-induced VEGF expression.[7] The exact mechanism of direct OPN expression inhibition is not fully elucidated, but it is known to modulate various signaling pathways. | Specific IC50 for OPN expression inhibition is not reported. It inhibits proliferation of AML cell lines with IC50 values of 40 µM (U937) and 80 µM (KG-1).[8] | KG-1, U937 (human acute myeloid leukemia), MDA-MB-231 (human breast cancer) | Has pleiotropic effects, modulating numerous signaling molecules and pathways such as NF-κB, STAT3, and various protein kinases. It can also impact the expression of a wide range of genes.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments used to assess the specificity and efficacy of gene expression inhibitors.
Quantitative Real-Time PCR (qPCR) for OPN mRNA Expression
This protocol is used to quantify the levels of OPN messenger RNA (mRNA) in cells treated with an inhibitor.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (e.g., this compound, Andrographolide, Curcumin) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Isolation:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for OPN and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green qPCR master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for OPN and the housekeeping gene.
-
Calculate the relative expression of OPN mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Western Blotting for OPN Protein Expression
This protocol is used to detect and quantify the levels of OPN protein in cells following inhibitor treatment.
-
Cell Culture and Treatment:
-
Follow the same procedure as for qPCR.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for OPN overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., β-actin, GAPDH).
-
RNA-Sequencing (RNA-Seq) for Off-Target Analysis
RNA-Seq provides a comprehensive, unbiased view of the transcriptome and is a powerful tool for identifying off-target effects of a gene expression inhibitor.
-
Experimental Design:
-
Treat cells with the inhibitor at a relevant concentration (e.g., at or above the IC50 for OPN inhibition) and a vehicle control. Include multiple biological replicates for each condition.
-
Isolate high-quality total RNA as described in the qPCR protocol.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).
-
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a count matrix.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the inhibitor-treated and control groups.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify pathways and biological processes that are affected by the inhibitor, thus revealing potential off-target effects.
-
Visualizations
Diagrams are provided to illustrate key biological pathways and experimental workflows.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Andrographolide inhibits osteopontin expression and breast tumor growth through down regulation of PI3 kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Immunomodulatory activity of andrographolide on macrophage activation and specific antibody response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin suppresses breast tumor angiogenesis by abrogating osteopontin-induced VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin Veto the Effects of Osteopontin (OPN) Specific Inhibitor on Leukemic Stem Cell Colony Forming Potential via Promotion of OPN Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin affects gene expression and reactive oxygen species via a PKA dependent mechanism in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Guide to OPN Expression Inhibitor 1 and its Alternatives
For researchers and professionals in drug development, the effective inhibition of Osteopontin (OPN) expression presents a promising avenue for therapeutic intervention, particularly in oncology. This guide provides a comparative analysis of "OPN expression inhibitor 1" against alternative methods, namely siRNA-mediated knockdown and the small molecule inhibitor Brefelamide. The data presented is based on available preclinical research, and it is important to note that direct head-to-head reproducibility studies are limited. Comparisons are drawn from individual studies and should be interpreted with consideration of potential variations in experimental conditions.
Data Presentation: Quantitative Comparison of OPN Inhibitors
The following table summarizes the quantitative data on the efficacy of different OPN inhibitors based on published literature.
| Inhibitor/Method | Target Cell Line | Concentration/Dose | Treatment Duration | % OPN Expression Reduction (approx.) | Assay Method | Reference |
| This compound (Compound 11) | MDA-MB-435 (Human Breast Cancer) | 50 µM | 24 hours | 70% (decreased to ~0.3 fold of control) | Western Blot | Pasupuleti BG, et al. 2020 |
| siRNA | MDA-MB-231 (Human Breast Cancer) | Not Specified | 24 hours | 80% (mRNA level) | RT-PCR | Hahnel A, et al. 2010 |
| Brefelamide | A549 (Human Lung Carcinoma) | 25 µM | 24 hours | >50% (mRNA level) | qRT-PCR | Lee YJ, et al. 2016 |
Note: The data for Brefelamide was generated in a different cell line (A549) and may not be directly comparable to the results obtained in breast cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key experiments cited in the comparison.
OPN Expression Analysis by Western Blot (General Protocol)
This protocol provides a general workflow for assessing OPN protein expression levels in cell lysates.
a. Cell Lysis:
-
Culture MDA-MB-435 cells to 70-80% confluency.
-
Treat cells with the respective inhibitors (e.g., this compound at 50 µM) for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for OPN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
siRNA-Mediated Knockdown of OPN
This protocol outlines the steps for transiently silencing OPN expression using small interfering RNA.
-
Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute OPN-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Post-transfection: Replace the transfection medium with complete growth medium and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess OPN mRNA and protein levels using RT-PCR and Western Blot, respectively, as described in the relevant protocols.
Mandatory Visualizations
OPN Signaling Pathway
Caption: OPN signaling through integrin and CD44 receptors.
Experimental Workflow for Evaluating OPN Inhibitors
Caption: Workflow for assessing OPN inhibitor efficacy.
A Comparative Guide to OPN Expression Inhibitor 1 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "OPN expression inhibitor 1" against other alternatives for inhibiting Osteopontin (OPN) in oncology research. Due to the limited publicly available data for "this compound," this guide summarizes the existing information and juxtaposes it with data from more extensively studied OPN-targeting agents.
Introduction to Osteopontin (OPN) and its Role in Cancer
Osteopontin (OPN) is a secreted phosphoprotein that is overexpressed in numerous cancers, including breast, lung, colorectal, and prostate cancer. High OPN levels are often correlated with poor prognosis, as it plays a crucial role in tumor progression, metastasis, angiogenesis, and resistance to therapy. OPN exerts its effects by binding to cell surface receptors, primarily integrins (such as αvβ3) and CD44, which in turn activates various downstream signaling pathways. These pathways, including PI3K/Akt, MAPK, and NF-κB, are central to the hallmarks of cancer.
Overview of this compound
"this compound," also known as Compound 11, is a DHA ether derivative containing a 1,2,3-triazole ring. It has been identified as a potential anti-cancer agent that functions by inhibiting the expression of OPN.[1][2] Its primary focus in research has been on its potential to counteract breast cancer progression and metastasis.[1][2][3]
Comparative Performance Data
Table 1: Inhibition of OPN Expression
| Compound/Method | Cell Line | Concentration | Incubation Time | Result | Citation |
| This compound | MDA-MB-435 (Breast Cancer) | 50 µM | 24 h | ~0.3-fold decrease in OPN expression | [4] |
| Agelastatin A | R37 OPN pBK-CMV | Not Specified | Not Specified | 93% reduction in OPN protein expression | [5] |
| Agelastatin A | C9 | Not Specified | Not Specified | 60% reduction in OPN protein expression | [5] |
| Agelastatin A | mdx mouse model (in vivo) | 2.5 mg/kg/day for 14 days, then 1.5 mg/kg/day twice weekly for 14 days | 4 weeks | ~20% reduction in OPN protein level | [6] |
| OPN siRNA | MDA-MB-231 (Breast Cancer) | Not Specified | 48 h | Significant decrease in OPN mRNA and protein levels | [7] |
Table 2: Functional Effects on Cancer Cells
| Compound/Method | Cell Line | Concentration | Effect | Citation |
| Argatroban | MDA-MB-468-OPN (Breast Cancer) | 25 µg/ml | Decreased cell growth, colony-forming ability, adhesion, and migration | [8][9] |
| Agelastatin A | MDA-MB-231, MDA-MB-435s (Breast Cancer) | Not Specified | Reduced anchorage-independent growth, adhesion, and invasion | [10] |
| OPN siRNA | MDA-MB-231 (Breast Cancer) | Not Specified | Reduced cell migration and invasion | [7] |
Table 3: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Citation |
| Agelastatin A | U-937 (Lymphoma) | 20-190 nM | [11] |
| Agelastatin A | HeLa (Cervical Carcinoma) | ~100 nM | |
| Agelastatin A | A549 (Lung Carcinoma) | Not Specified | [11] |
| Agelastatin A | BT549 (Breast Carcinoma) | Not Specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for key assays used in the evaluation of OPN inhibitors.
Western Blot for OPN Expression
Objective: To quantify the relative amount of OPN protein in cell lysates following treatment with an inhibitor.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the inhibitor at desired concentrations for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against OPN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the OPN protein levels.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the inhibitor and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of the inhibitor on the migratory capacity of cancer cells.
-
Preparation:
-
Use Transwell inserts with an 8 µm pore size membrane.
-
Serum-starve the cells for 12-24 hours before the assay.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Resuspend the serum-starved cells in serum-free medium containing the inhibitor at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours), but not proliferation.
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Express the results as the average number of migrated cells per field or as a percentage of the control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by OPN and a typical experimental workflow for evaluating an OPN inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | anti-cancer | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The thrombin inhibitor Argatroban reduces breast cancer malignancy and metastasis via osteopontin-dependent and osteopontin-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Agelastatin A: a novel inhibitor of osteopontin-mediated adhesion, invasion, and colony formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of OPN Expression Inhibitor 1: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling OPN expression inhibitor 1 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this research-grade chemical.
This compound (CAS No. 2257492-95-6) is an osteopontin (B1167477) (OPN) expression inhibitor investigated for its potential in anti-cancer research, particularly in breast cancer metastasis.[1][2] Due to its bioactive nature and the lack of comprehensive public data on its toxicity and environmental impact, it must be treated as hazardous chemical waste.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for safe handling and in the event of a spill.
| Property | Value | Source |
| CAS Number | 2257492-95-6 | [1][3][4] |
| Molecular Formula | C25H33N3O5 | [3][4] |
| Molecular Weight | 455.55 g/mol | [4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [2] |
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound in solid form and in solution.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Label the container as "Hazardous Chemical Waste" and include the full chemical name ("this compound") and the CAS number (2257492-95-6).
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound (e.g., dissolved in DMSO) in a dedicated, leak-proof, and chemically compatible waste container.
-
The waste container must be clearly labeled as "Hazardous Chemical Waste" and list all chemical constituents, including the solvent (e.g., "this compound in DMSO").
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as solid hazardous chemical waste.
-
3. Storage Pending Disposal:
-
Store the hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
4. Disposal Request and Pick-up:
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your institution's Environmental Health and Safety (EHS) department for waste pick-up.
-
A Safety Data Sheet (SDS) for this compound indicates that the substance and its container must be disposed of in a safe way and sent to an approved waste disposal plant.[5]
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Osteopontin (OPN) Signaling Pathway
This compound is designed to interfere with the signaling pathways regulated by Osteopontin. OPN is a secreted phosphoprotein that, upon binding to its cell surface receptors, primarily CD44 and integrins (such as αvβ3), activates several downstream signaling cascades.[6][7] These pathways, including PI3K/Akt, MAPK, and NF-κB, are implicated in promoting cell survival, proliferation, migration, and invasion in the context of cancer.[8] The inhibition of OPN expression is therefore a therapeutic strategy to disrupt these pro-tumorigenic signals.
The following diagram provides a simplified representation of the OPN signaling pathway.
By providing this essential safety and logistical information, we aim to be your preferred source for laboratory safety and chemical handling, building trust by delivering value beyond the product itself. Always consult your institution's specific guidelines and the most recent Safety Data Sheet before handling any chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | anti-cancer | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.cn [selleck.cn]
- 6. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. mdpi.com [mdpi.com]
Personal protective equipment for handling OPN expression inhibitor 1
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of OPN expression inhibitor 1 (CAS No. 2257492-95-6), a compound with potential as an anticancer agent that targets Osteopontin (OPN) expression.[1][2][3] Adherence to these protocols is critical for minimizing exposure and ensuring a safe research environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is required to minimize exposure.[4][6][7][8][9]
| Task | Minimum Required PPE |
| Weighing of Powders | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders).[4] |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant lab coat. |
| Conducting Reactions | Double nitrile gloves (select based on all reactants), Chemical splash goggles, Lab coat. All work must be performed in a fume hood or glove box. |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Lab coat. |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[4]
Compound Information and Storage
| Parameter | Information |
| Compound Name | This compound (also known as Compound 11) |
| CAS Number | 2257492-95-6[1][3] |
| Molecular Formula | C25H33N3O5[1][3] |
| Molecular Weight | 455.55 g/mol [1] |
| Appearance | Powder |
| Storage (Powder) | 3 years at -20°C[1] |
| Storage (Stock Solutions) | 1 year at -80°C; avoid repeated freeze-thaw cycles.[1] |
| Solubility | Soluble in DMSO (e.g., 91 mg/mL)[1] |
Experimental Workflow: Inhibition of OPN Expression in Cell Culture
This protocol outlines a general procedure for treating cancer cells with this compound to assess its effect on OPN expression.
Detailed Methodology:
-
Stock Solution Preparation: Under a chemical fume hood, dissolve this compound powder in fresh DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] Aliquot and store at -80°C.
-
Cell Culture: Culture a relevant cell line (e.g., MDA-MB-435 human breast cancer cells) in appropriate media and conditions until they reach the desired confluency.
-
Treatment: Dilute the stock solution of this compound in cell culture media to the final desired concentration (e.g., 50 µM).[2] Remove the old media from the cells and add the media containing the inhibitor. Incubate for the desired time period (e.g., 24 hours).[2]
-
Cell Harvesting and Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then harvest them using a cell scraper or trypsinization. Lyse the cells using an appropriate buffer to extract total protein or RNA.
-
Expression Analysis: Quantify the level of OPN protein expression using Western Blot analysis or OPN mRNA expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Osteopontin (OPN) Signaling Pathway
Osteopontin is a secreted phosphoprotein that plays a significant role in cancer progression by signaling through cell surface receptors like CD44 and αvβ3-integrin.[10] This activation triggers downstream pathways, including PI3K/Akt and MAPK, which promote cell survival, proliferation, migration, and invasion.[11] this compound aims to disrupt these processes by reducing the amount of OPN available to initiate this signaling cascade.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5][12][13][14]
Waste Segregation and Collection:
-
Designated Waste Container: All waste contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., pipette tips, tubes, gloves), must be collected in a designated hazardous waste container.[5][12]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5][12]
-
Incompatibility: Do not mix this waste with other incompatible waste streams.[12][14] Store waste containers in a designated, secure area away from heat sources and direct sunlight.[14]
Disposal Procedure:
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous chemical waste disposal. Contact your Environmental Health and Safety (EHS) office for guidance.[5][15]
-
Waste Pickup: Once the waste container is full, or according to your institution's policy, submit a waste collection request to your EHS office.[5]
-
Empty Containers: Thoroughly rinse the original this compound container with a suitable solvent (e.g., the solvent used for making solutions). The first rinse must be collected and disposed of as hazardous waste.[5] After rinsing, deface the original label and dispose of the container as solid waste or according to institutional guidelines.[5]
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog [blog.labtag.com]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Identification of osteopontin-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteopontin: A Key Multifaceted Regulator in Tumor Progression and Immunomodulation [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
